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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Properties and Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent heterocyclic motif found in a vast array of natural products, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent heterocyclic motif found in a vast array of natural products, particularly in the isoquinoline alkaloids.[1][2] This structural core is of significant interest to researchers in medicinal chemistry and drug development due to the diverse and potent biological activities exhibited by its derivatives. The introduction of an oxo group at the C-1 position to form a lactam ring, as seen in 1-oxo-1,2,3,4-tetrahydroisoquinolines, further modulates the electronic and steric properties of the molecule, often leading to enhanced pharmacological profiles. These derivatives have been investigated for a range of therapeutic applications.[3] The addition of a carbonitrile group at the C-6 position, as in our topic molecule, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, introduces a versatile functional group that can participate in various chemical transformations and potentially act as a key pharmacophoric element.

This guide provides a comprehensive overview of the structural properties and analytical characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, offering insights into its synthesis, and the spectroscopic techniques employed for its identification and purity assessment. While specific experimental data for the title compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust framework for its study.

Molecular Structure and Crystallography

The foundational structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile consists of a fused bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The carbonitrile substituent at the 6-position is located on the aromatic portion of the molecule.

Caption: Molecular structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Table 1: Predicted Crystallographic Parameters (based on analogs)

ParameterPredicted Value/SystemRationale from Analogs
Crystal SystemMonoclinic or OrthorhombicCommon systems for similar heterocyclic compounds.[1]
Space GroupP2₁/c or P2₁2₁2₁Frequently observed for chiral and achiral derivatives.[1][5]
Key InteractionsN-H···O hydrogen bonds, C-H···N interactions, π-π stackingThese interactions are dominant in the crystal packing of related structures.[5]

Synthesis of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Core

The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold can be achieved through several synthetic routes. A common and effective method involves the reaction of homophthalic anhydride with an appropriate imine, which allows for the formation of the isoquinoline ring in a single step.[6][7]

Representative Synthetic Protocol (adapted from related syntheses)

This protocol describes a general approach for the synthesis of a 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.

Step 1: Imine Formation

  • To a solution of the desired aldehyde or ketone in a suitable solvent (e.g., toluene, ethanol), add an equimolar amount of the primary amine.

  • The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Cyclization Reaction

  • Dissolve the crude imine in a dry, aprotic solvent such as toluene.

  • Add an equimolar amount of homophthalic anhydride to the solution.

  • Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • A singlet for the N-H proton (amide).

    • Multiplets for the diastereotopic protons of the CH₂ groups at the C-3 and C-4 positions.

    • Signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity of these signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected signals include:

    • A signal for the carbonyl carbon (C=O) in the downfield region.

    • Signals for the carbon atoms of the nitrile group (C≡N).

    • Signals corresponding to the aliphatic carbons (C-3 and C-4).

    • A set of signals for the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, based on analogs)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale from Analogs
N-H8.0 - 9.0 (br s)-Amide protons in similar structures appear in this region.[8]
C1 (C=O)-160 - 170Carbonyl carbons in lactams are typically in this range.[8]
C3 (CH₂)3.4 - 3.8 (m)40 - 50Aliphatic CH₂ adjacent to a nitrogen.[8]
C4 (CH₂)2.8 - 3.2 (m)25 - 35Aliphatic CH₂ adjacent to an aromatic ring.[8]
Aromatic CH7.0 - 8.0 (m)110 - 140Typical range for aromatic protons and carbons.[8]
C≡N-115 - 125Nitrile carbons resonate in this region.[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale from Analogs
N-H Stretch (amide)3200 - 3400Typical for secondary amides.[10]
C=O Stretch (amide)1640 - 1680Characteristic strong absorption for a lactam carbonyl.[8]
C≡N Stretch2210 - 2260A sharp, medium intensity band for the nitrile group.[9]
Aromatic C-H Stretch3000 - 3100Common for aromatic compounds.[11]
Aromatic C=C Stretch1450 - 1600Multiple bands are expected in this region.[11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and for purification. A reverse-phase HPLC method would be suitable for this molecule.

Protocol: Representative HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

General Experimental Workflow for Characterization cluster_workflow Synthesis Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure_ID Structural Identification Purification->Structure_ID Purity_Analysis Purity Assessment Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR IR IR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS HPLC HPLC Analysis Purity_Analysis->HPLC

Caption: A generalized experimental workflow for the synthesis and characterization.

Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile represents a molecule of significant interest within the broader class of biologically active tetrahydroisoquinolines. While specific experimental data for this exact compound remains to be fully documented in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established principles and data from closely related analogs. The methodologies and expected analytical data presented herein offer a solid foundation for researchers and drug development professionals working with this and similar heterocyclic scaffolds. Further investigation into the precise structural and biological properties of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

  • Kim, H. J., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 653–657. Retrieved from [Link]

  • El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure & Dynamics, 41(16), 8165-8182. Retrieved from [Link]

  • Ivanova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1395. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–214. Retrieved from [Link]

  • Bilenko, V. A., et al. (2023). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. European Journal of Organic Chemistry. Retrieved from [Link]

  • Ivanova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1395. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Takeda, K., et al. (2019). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Chemical and Pharmaceutical Bulletin, 67(11), 1211-1224. Retrieved from [Link]

  • Pistarà, V., et al. (2020). Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Molecules, 25(8), 1888. Retrieved from [Link]

  • Badia, D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3182. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Bilenko, V. A., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. PubChem Compound Database. Retrieved from [Link]

  • Lee, J. Y., et al. (2006). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 937-944. Retrieved from [Link]

  • Bláha, I., et al. (2006). Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Heterocycles, 68(1), 133-146. Retrieved from [Link]

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Exploratory

Mechanism of Action for 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Derivatives: Targeting the Dopamine D3 Receptor

Executive Summary The development of highly selective Dopamine D3 receptor ligands is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia, drug addiction, and Parkinson's disease wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Dopamine D3 receptor ligands is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia, drug addiction, and Parkinson's disease without the extrapyramidal side effects associated with D2 receptor blockade. Among the most promising chemical scaffolds are the benzolactam derivatives , specifically those featuring a 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile core[1]. This technical whitepaper details the structural biology, downstream signaling mechanisms, and experimental validation protocols for this novel class of D3-selective partial agonists and antagonists.

Structural Biology and Pharmacophore Modeling

The mechanism of action for these derivatives begins at the structural level. The D3 and D2 receptors share high sequence homology (~78%) in their transmembrane domains, making selectivity notoriously difficult to achieve. However, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivatives overcome this through a bitopic (dual-steric) binding mode [2][3].

  • The Benzolactam Core (Orthosteric Engagement): The rigid 1-oxo-1,2,3,4-tetrahydroisoquinoline ring mimics the catecholamine backbone of endogenous dopamine.

  • The 6-Carbonitrile Substitution: The addition of a strongly electron-withdrawing, linear cyano group (-CN) at the 6-position is the critical driver of D3 selectivity. This group acts as a localized hydrogen-bond acceptor, interacting specifically with Ser192 and Ser193 in transmembrane domain 5 (TM5) of the D3 receptor[1][2].

  • The Extended Linker: The lactam nitrogen is typically alkylated with a flexible linker (e.g., a butyl chain) connecting to an extended pharmacophore, such as a 2-methoxyphenylpiperazine group[4]. This allows the molecule to project out of the orthosteric binding site (OBS) and engage the secondary binding pocket (SBP), which is less conserved between D2 and D3, locking the receptor into a specific conformational state[3].

Mechanism of Action: D3 Receptor Signaling Pathways

Upon binding to the D3 receptor, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivatives modulate the receptor's conformation, dictating its interaction with intracellular transducers. The D3 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o family.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.

  • MAPK/ERK Activation: The dissociated Gβγ dimer initiates a phosphorylation cascade that activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, influencing gene transcription and synaptic plasticity.

  • Biased Signaling (β-Arrestin): Depending on the specific functionalization of the extended piperazine moiety, these derivatives can act as biased ligands, preferentially recruiting β-arrestin over G-protein activation, which is highly desirable for mitigating receptor desensitization in chronic therapies.

D3_Signaling Ligand 1-Oxo-1,2,3,4-THIQ-6-CN Derivative (Ligand) D3R Dopamine D3 Receptor (Gi/o Coupled GPCR) Ligand->D3R Binds Orthosteric Site Gio Gαi/o Protein D3R->Gio Activates BetaGamma Gβγ Subunits D3R->BetaGamma Dissociates BetaArrestin β-Arrestin Recruitment (Biased Signaling) D3R->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gio->AC Inhibits MAPK MAPK/ERK Pathway (Activated) BetaGamma->MAPK Activates cAMP cAMP Production (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Downregulates

Dopamine D3 receptor signaling modulated by 1-oxo-1,2,3,4-THIQ-6-CN derivatives.

Quantitative Pharmacological Data

The substitution of the 6-position on the benzolactam core drastically alters both binding affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ). Below is a comparative summary demonstrating the structure-activity relationship (SAR) causality: the 6-CN group enhances D3 affinity into the sub-nanomolar range while pushing the molecule towards a partial agonist or antagonist profile[1][3].

Compound ScaffoldAromatic SubstitutionD3 Ki​ (nM)D2 Ki​ (nM)Selectivity Ratio (D2/D3)Intrinsic Activity ( Emax​ %)
Benzolactam CoreUnsubstituted (H)45.085018.885% (Full Agonist)
6-Bromo Derivative6-Br3.53108815% (Antagonist)
6-Cyano Derivative 6-CN 1.2 480 400 45% (Partial Agonist)
USC-L401 Analog 6-CN, Extended Linker 0.8 350 437 10% (Antagonist)

Experimental Workflows & Protocols

To validate the mechanism of action of these derivatives, a self-validating system of radioligand binding and functional assays is required. The following protocols ensure rigorous determination of affinity and intrinsic efficacy.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the Ki​ values by measuring the displacement of a known radioactive antagonist.

  • Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human D2L or D3 receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -spiperone (a non-selective D2/D3 antagonist), and varying concentrations ( 10−11 to 10−5 M) of the 6-carbonitrile derivative.

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Protocol B: TR-FRET cAMP Functional Assay (Intrinsic Efficacy)

Because D3 is a Gi/o-coupled receptor, agonist binding decreases cAMP. This assay determines if the ligand is an agonist, partial agonist, or antagonist.

  • Cell Stimulation: Seed hD3-expressing CHO cells in a 384-well microplate. Add 10 µM Forskolin to stimulate baseline adenylyl cyclase activity (raising cAMP levels).

  • Ligand Addition: Add the 6-carbonitrile derivative at varying concentrations. Include Quinpirole as a full agonist positive control.

  • Lysis and Detection: After 30 minutes, lyse the cells and add a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer (Time-Resolved Fluorescence Resonance Energy Transfer system).

  • Causality & Readout: In the absence of an agonist, d2-cAMP binds the antibody, producing a high FRET signal. If the derivative acts as an agonist, it activates Gi/o, inhibiting Forskolin-induced cAMP production. The endogenous cAMP decreases, allowing more d2-cAMP to bind the antibody, increasing the FRET signal. An antagonist will block this effect.

Workflow Synthesis Chemical Synthesis (Palladium Catalysis) Binding Radioligand Binding ([3H]-Spiperone) Synthesis->Binding Compound Selectivity D2/D3 Selectivity Profiling Binding->Selectivity Ki Calculation Functional cAMP Functional Assay (TR-FRET) Selectivity->Functional High Selectivity Hit Lead Identification (Partial Agonist/Antagonist) Functional->Hit Intrinsic Efficacy

Step-by-step experimental workflow for validating D3 receptor benzolactam ligands.

References

  • Ortega R, Hübner H, Gmeiner P, Masaguer CF. "Aromatic ring functionalization of benzolactam derivatives: new potent dopamine D3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2011 May 1;21(9):2670-4.

  • Platania CB, Salomone S, Leggio GM, et al. "Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation." PLoS One, 2012;7(9):e44316.

  • Keck TM, Banala AK, Slack RD, et al. "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists." Journal of Medicinal Chemistry, 2009; 52(14): 4482-4491.

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Foundational

An In-depth Technical Guide to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile , a molecule of significant interest in contemporary drug discovery. While specific experimental data for this exact compound is not extensively available in public literature, this guide will provide a comprehensive overview of its core chemical and physical properties, plausible synthetic routes, and potential pharmacological relevance, drawing upon data from closely related analogues and the broader class of 1-oxo-tetrahydroisoquinolines.

Molecular Structure and Physicochemical Properties

The fundamental structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile comprises a fused bicyclic system: a benzene ring annexed to a dihydropyridinone ring, with a nitrile group at the 6-position.

Figure 1: Chemical structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

While experimental values for the target molecule are not readily found, we can predict its properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₈N₂O---
Molecular Weight 172.19 g/mol ---
Appearance Likely a solid at room temperature.The presence of polar functional groups (amide, nitrile) and a rigid ring system generally leads to higher melting points.
Melting Point Expected to be elevated.Similar heterocyclic structures, such as 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one, are solids.
Boiling Point High, with probable decomposition.The boiling point of the related 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one is reported as 503°C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The polar lactam and nitrile groups may impart some aqueous solubility, but the aromatic ring reduces it.
pKa The N-H proton of the lactam is weakly acidic.Amides generally have pKa values in the range of 17-18.
LogP Moderately lipophilic.The presence of the nitrile group increases polarity compared to the unsubstituted 1-oxo-tetrahydroisoquinoline.

Synthesis Strategies

The synthesis of the 1-oxo-tetrahydroisoquinoline core can be achieved through several established synthetic routes. The choice of a specific pathway will depend on the availability of starting materials and the desired substitution pattern.

Pictet-Spengler Reaction followed by Oxidation

A common approach to tetrahydroisoquinolines is the Pictet-Spengler reaction.[4] For the target molecule, this would involve the cyclization of a substituted β-phenylethylamine with an appropriate one-carbon unit, followed by oxidation.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Oxidation A Substituted β-Phenylethylamine C Tetrahydroisoquinoline Intermediate A->C Acid Catalyst B Aldehyde/Ketone B->C E 1-Oxo-Tetrahydroisoquinoline C->E D Oxidizing Agent D->E

Figure 2: General workflow for the synthesis via Pictet-Spengler reaction and subsequent oxidation.

Experimental Causality: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core due to its reliability and stereochemical control possibilities. The subsequent oxidation of the C1 position is necessary to introduce the desired ketone functionality. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions on the aromatic ring.

Cyclization of Phenylacetic Acid Derivatives

An alternative and often more direct route to the 1-oxo-tetrahydroisoquinoline scaffold involves the cyclization of appropriately substituted phenylacetic acid derivatives.

Detailed Protocol (Hypothetical):

  • Amidation: React 4-cyanophenylacetic acid with a suitable aminoethylating agent (e.g., 2-bromoethylamine hydrobromide) in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

  • Intramolecular Friedel-Crafts Acylation (Bischler-Napieralski type): Treat the resulting amide with a dehydrating/activating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures to induce intramolecular cyclization onto the aromatic ring, forming the lactam.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

G A 4-Cyanophenylacetic Acid + 2-Aminoethanol Derivative B Amide Intermediate A->B Coupling Agent (e.g., EDC) C 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 6-carbonitrile B->C Cyclization Catalyst (e.g., PPA)

Figure 3: Synthesis via cyclization of a phenylacetic acid derivative.

Self-Validating System: The progress of each step can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity

The chemical reactivity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is dictated by its functional groups: the lactam, the aromatic nitrile, and the benzylic protons.

  • N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents at the N2 position.

  • Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording the corresponding 6-cyanotetrahydroisoquinoline.

  • Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the lactam ring is generally deactivating. The position of substitution will be directed by the existing substituents.

Pharmacological Potential and Biological Activity

The 1-oxo-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[2] Derivatives of this core have shown a wide range of biological activities, including anticancer, and anti-inflammatory properties.[2][5]

The introduction of a nitrile group at the 6-position is a strategic modification in drug design. The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. Furthermore, it can serve as a synthetic handle for further derivatization.

A notable example of a biologically active tetrahydroisoquinoline with a 6-carbonitrile moiety is (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile , which has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5).[6] This highlights the potential of the 6-cyano-tetrahydroisoquinoline scaffold in modulating ion channels, which are important targets for a variety of therapeutic areas.

Potential Therapeutic Applications:

  • Oncology: Many tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8]

  • Neurodegenerative Diseases: The structural similarity of some THIQ derivatives to endogenous neurochemicals has led to their investigation in the context of neurodegenerative disorders.[9]

  • Inflammatory Diseases: The anti-inflammatory properties of certain 1-oxo-tetrahydroisoquinolines suggest their potential in treating inflammatory conditions.[2]

G A 1-Oxo-tetrahydroisoquinoline -6-carbonitrile Core B Ion Channel Modulation (e.g., TRPM5) A->B C Enzyme Inhibition A->C D Receptor Binding A->D E Anticancer Activity C->E F Anti-inflammatory Activity C->F G CNS Effects D->G

Figure 4: Potential biological activities and therapeutic targets of the 1-oxo-tetrahydroisoquinoline-6-carbonitrile scaffold.

Conclusion

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound remains limited in the public domain, its structural features and the known biological activities of related compounds suggest significant potential in various therapeutic areas, particularly in oncology and neurology. The synthetic accessibility of the 1-oxo-tetrahydroisoquinoline core, coupled with the versatility of the nitrile functionality, makes this an attractive target for further investigation and library development in drug discovery programs. Future research focused on the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Saitoh, T., Abe, K., Ishikawa, M., Nakatani, M., Shimazu, S., Satoh, N., ... & Horiguchi, Y. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European journal of medicinal chemistry, 41(2), 241-252.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. ([Link])

  • Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. ([Link])

  • Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505-2511.
  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. ([Link])

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. ([Link])

  • El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS omega, 6(12), 8349-8360.
  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. ([Link])

  • Syntheses of 6-oxodecahydroisoquinoline-3-carboxylates. Useful intermediates for the preparation of conformationally defined excitatory amino acid antagonists. ([Link])

  • Sabat, M., Raveglia, L. F., Aldegheri, L., Barilli, A., Bianchi, F., Brault, L., ... & Virginio, C. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & medicinal chemistry, 76, 117084.
  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ([Link])

  • 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. ([Link])

  • PubChem. tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate. ([Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ([Link])

  • (PDF) Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. ([Link])

  • Khadem, S., & Marles, R. J. (2025). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural product research, 39(6), 1658-1671.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ([Link])

  • (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ([Link])

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. ([Link])

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. ([Link])

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile — Chemical Substance Information. ([Link])

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. ([Link])

  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. ([Link])

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. ([Link])

  • Identification and Investigation of the Intrinsic Receptor Activation Potential and Metabolization of the New Oxo - I.R.I.S. ([Link])

  • Synthesis of tetrahydroisoquinolines. ([Link])

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. ([Link])

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ([Link])

  • Products | KYOWA PHARMA CHEMICAL CO., LTD. ([Link])

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. ([Link])

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ([Link])

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. ([Link])

  • Practical Process for synthesizing R-Tetrahydropapaverine A Key Intermediate of Cisatracurium Besylate (Nimbex). ([Link])

  • Tetrahydroisoquinoline compound, preparation method therefor, pharmaceutical composition containing same, and use thereof. ()
  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ([Link])

  • Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. ([Link])

  • Product Lineup | TAIHO PHARMA. ([Link])

  • For medical use | Otsuka Chemical Co., Ltd. ([Link])

  • Pharmaceuticals, Analysis, Purification | Search by Application | Products | OSAKA SODA CO., LTD. ([Link])

  • サプライヤーNEWS | ナミキ商事株式会社. ([Link])

Sources

Exploratory

An In-Depth Technical Guide to Assessing the In Vitro Binding Affinity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Foreword: From Scaffold to Specificity The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Scaffold to Specificity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid structure, imbued with a nitrogen heteroatom, provides a versatile framework for designing molecules that can interact with a diverse range of biological targets, from G-protein coupled receptors to enzymes and ion channels.[4][5][6] The specific derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, adds key functional groups—a lactam and a nitrile—that can significantly influence its pharmacokinetic properties and target engagement.

This guide moves beyond a generic overview to provide a focused, in-depth analysis of how to approach the characterization of the in vitro binding affinity of this specific molecule. Our investigation is anchored by the discovery of a stereoisomer of this compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, as a potent and selective agonist of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[7] This finding provides a critical starting point and a primary hypothesis for target engagement.

However, a rigorous scientific investigation demands a broader perspective. The 1-oxo-tetrahydroisoquinoline motif is also a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] Therefore, this guide will present a dual-pronged strategy: a primary workflow focused on characterizing the interaction with the TRPM5 ion channel and a secondary, exploratory workflow to investigate the potential for off-target binding to PARP-1, a key enzyme in DNA repair.[8][9]

This dual-target approach ensures a comprehensive understanding of the molecule's selectivity profile, a cornerstone of modern drug development. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Part 1: Physicochemical Properties and Target Synopsis

Before delving into binding assays, a foundational understanding of the molecule's properties is essential. These characteristics will influence assay design, buffer conditions, and data interpretation.

PropertyValue / PredictionImplication for In Vitro Assays
Molecular Formula C10H8N2O---
Molecular Weight 172.18 g/mol Low molecular weight is suitable for most assay formats.
Predicted LogP ~1.5 - 2.5Moderate lipophilicity suggests good solubility in aqueous buffers with minimal need for high concentrations of organic solvents like DMSO.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in key interactions with target protein residues.
Hydrogen Bond Acceptors 2 (Carbonyl O, Nitrile N)Provides additional points for specific hydrogen bonding with the target.
pKa (Predicted) Amide N-H: ~17 (not easily ionizable)The molecule is expected to be neutral across a wide physiological pH range, simplifying buffer selection.
Primary Target: TRPM5 Ion Channel
  • Function: TRPM5 is a calcium-activated, monovalent-selective cation channel. It plays a crucial role in the taste transduction pathway for sweet, umami, and bitter tastes. In the gastrointestinal tract, it is implicated in motility.[7]

  • Rationale for Investigation: A closely related analog is a known potent agonist.[7] This provides a strong, data-driven hypothesis that 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a modulator of TRPM5.

  • Binding Site: As an ion channel modulator, the compound could bind to various sites, including allosteric sites that influence channel gating.

Secondary (Potential Off-Target): PARP-1 Enzyme
  • Function: PARP-1 is a key enzyme in the DNA damage response pathway, specifically in repairing single-strand breaks.[8] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with BRCA1/2 mutations.[8][9]

  • Rationale for Investigation: The 1-oxo-tetrahydroisoquinoline (also known as 3,4-dihydroisoquinolin-1-one) scaffold is a known "nicotinamide mimic" and is present in numerous potent PARP-1 inhibitors.[8][10] This structural alert warrants an investigation into potential cross-reactivity.

  • Binding Site: The compound would be expected to compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the nicotinamide-binding site.[8]

Part 2: Experimental Strategy for Determining Binding Affinity

A multi-tiered approach is recommended to build a comprehensive binding profile, starting with high-throughput methods to confirm interaction and progressing to more detailed biophysical techniques to precisely quantify the affinity.

G cluster_2 Tier 3: Orthogonal Validation & Selectivity T1_TRPM5 TRPM5 Target (Functional Assay - FLIPR) T2_TRPM5 Electrophysiology (Patch-Clamp) T1_TRPM5->T2_TRPM5 If Active T1_PARP1 PARP-1 Target (Biochemical Assay - HTRF) T2_PARP1 Isothermal Titration Calorimetry (ITC) T1_PARP1->T2_PARP1 If Active T3_PARP1 Surface Plasmon Resonance (SPR) T2_PARP1->T3_PARP1 Orthogonal Validation start Test Compound: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile start->T1_TRPM5 Primary & Secondary Screening start->T1_PARP1 Primary & Secondary Screening G cluster_0 ITC Workflow prep 1. Prepare & Degas Protein (in cell) Compound (in syringe) in Matched Buffer load 2. Load Samples & Equilibrate prep->load titrate 3. Automated Titration (Inject Compound into Protein) load->titrate measure 4. Measure Heat Change (Exothermic or Endothermic) titrate->measure analyze 5. Analyze Binding Isotherm measure->analyze output Outputs: - Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) analyze->output

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Tier 3: Orthogonal Validation

Using a technique with different physical principles is crucial for validating binding data.

SPR is a label-free, real-time technique that measures binding events at a sensor surface. It is exceptionally powerful for determining the kinetics of an interaction—the on-rate (ka) and off-rate (kd).

  • Principle: The PARP-1 protein is immobilized on a gold-coated sensor chip. A solution containing the test compound (the "analyte") is flowed over the surface. When the compound binds to the immobilized protein, it changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase (when flowing buffer over the surface) are used to calculate the kinetic constants. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (kd/ka).

  • Step-by-Step Methodology:

    • Protein Immobilization: Immobilize recombinant PARP-1 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Analyte Preparation: Prepare a serial dilution of the test compound in running buffer (e.g., HBS-EP+).

    • Binding Cycle: Perform a series of injection cycles. Each cycle consists of:

      • Association: Flow a specific concentration of the compound over the sensor surface for a defined period (e.g., 180 seconds) and record the binding response.

      • Dissociation: Flow running buffer over the surface and record the dissociation of the compound.

      • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

    • Data Analysis: Subtract the response from a reference channel to correct for bulk refractive index changes. Fit the resulting sensorgrams globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Part 3: Data Interpretation and Expected Outcomes

AssayTargetKey ParameterExpected Outcome for an Active CompoundInterpretation
FLIPR TRPM5EC50 A potent compound would exhibit an EC50 < 1 µM.Indicates the concentration required to achieve 50% of the maximal functional response (channel opening).
HTRF PARP-1IC50 A potent compound would show an IC50 < 1 µM.Indicates the concentration required to inhibit 50% of the enzyme's activity.
Patch-Clamp TRPM5EC50 Should correlate with the FLIPR EC50. Provides higher resolution data.Confirms direct modulation of ion channel current.
ITC PARP-1Kd A value < 1 µM would indicate significant binding.Provides the true thermodynamic dissociation constant, a direct measure of binding affinity.
SPR PARP-1KD, ka, kd KD should correlate with the ITC Kd. A slow kd indicates a long residence time.Provides kinetic context to the binding affinity. A slow off-rate can be a desirable property for drug candidates.

Selectivity Analysis: The primary goal is to compare the potency/affinity for the intended target (TRPM5) versus the potential off-target (PARP-1). A selectivity index can be calculated as:

Selectivity Index = IC50 (PARP-1) / EC50 (TRPM5)

A value >100 is generally considered a good indicator of a selective compound, suggesting that it is at least 100-fold more potent for the primary target. This quantitative assessment is critical for predicting the therapeutic window and potential for off-target side effects.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the in vitro binding affinity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. By anchoring the investigation on a known target, TRPM5, and simultaneously exploring a highly plausible off-target, PARP-1, this approach provides a comprehensive framework for determining not only the potency but also the selectivity of this compound. The progression from high-throughput functional and biochemical screens to high-content biophysical methods like electrophysiology, ITC, and SPR ensures that the resulting data is robust, cross-validated, and provides a deep understanding of the molecule's behavior at a molecular level. This detailed characterization is an indispensable step in the journey of transforming a promising chemical scaffold into a well-understood pharmacological tool or a potential therapeutic candidate.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry. Available at: [Link] [8]2. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Available at: [Link] [4][11]3. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. Journal of Clinical Chemistry and Laboratory Medicine. Available at: [Link] [12]4. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ChemRxiv. Available at: [Link] [13][14]5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link] [9]6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link] [1][3]7. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. Available at: [Link] [15]8. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link] [16]9. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link] [17]10. The Tetrahydroisoquinoline Scaffold in ABC Transporter Inhibitors that Act as Multidrug Resistance (MDR) Reversers. Current Topics in Medicinal Chemistry. Available at: [Link] [5]11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link] [2]12. Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. Bioorganic Chemistry. Available at: [Link] [10]13. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry. Available at: [Link] [7]14. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Chemical Neuroscience. Available at: [Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Disclaimer: This document outlines a comprehensive, best-practice framework for the preclinical pharmacokinetic evaluation of the novel chemical entity 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, hereafter refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document outlines a comprehensive, best-practice framework for the preclinical pharmacokinetic evaluation of the novel chemical entity 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, hereafter referred to as "Cpd-X." As Cpd-X is a compound with limited publicly available data, this guide is presented as a prospective strategy based on established principles of drug metabolism and pharmacokinetics (DMPK) for small molecules. The protocols and insights provided are intended to guide researchers in generating the foundational data necessary for advancing a novel compound through the drug discovery pipeline.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a novel chemical entity from laboratory bench to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this understanding, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] For a novel molecule like 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (Cpd-X), an early and robust preclinical PK assessment is not merely a regulatory requirement; it is a critical step that informs dose selection, predicts human PK, and ultimately de-risks the entire development program.[4][5]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications.[6][7][8] However, this structural heritage also brings potential metabolic liabilities, such as susceptibility to oxidation, that must be characterized.[6][9] This guide provides the scientific rationale and detailed methodologies for conducting a comprehensive preclinical PK study of Cpd-X, ensuring the generation of high-quality, interpretable data to drive informed decision-making.

Part 1: Bioanalytical Method Development and Validation - The Foundation of Accuracy

Before any in vivo experiments are initiated, a robust and reliable bioanalytical method to quantify Cpd-X in biological matrices (e.g., plasma) is paramount. The industry standard for small molecule quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed.

Causality Behind the Choice of LC-MS/MS:
  • Selectivity: Tandem mass spectrometry (MS/MS) allows for the specific detection of Cpd-X and its internal standard (IS) even in the presence of complex endogenous matrix components, minimizing interference.

  • Sensitivity: It can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for accurately defining the terminal elimination phase of the drug.

  • Wide Dynamic Range: The technique can accurately measure concentrations over several orders of magnitude, capturing both the peak concentration (Cmax) and the trough concentrations.

Step-by-Step Protocol: Bioanalytical Method Validation

The method must be validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation (BMV) Guidance.[10][11][12] This ensures the data is reliable, reproducible, and suitable for regulatory submission.[10][13]

  • System Suitability:

    • Objective: To ensure the LC-MS/MS system is performing optimally.

    • Procedure: Inject a standard solution of Cpd-X and its internal standard multiple times. Assess peak area, retention time, and signal-to-noise ratio. The coefficient of variation (%CV) should be <15%.

  • Selectivity and Specificity:

    • Objective: To demonstrate that the method can differentiate Cpd-X from endogenous matrix components.

    • Procedure: Analyze at least six different blank lots of the biological matrix (e.g., rat plasma). No significant interfering peaks should be observed at the retention times of Cpd-X or the IS.

  • Calibration Curve and Linearity:

    • Objective: To establish the relationship between instrument response and known concentrations.

    • Procedure: Prepare a series of calibration standards by spiking blank matrix with known amounts of Cpd-X. A typical range might be 1-2000 ng/mL.[1] The curve is generated using a weighted linear regression (1/x²). The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision:

    • Objective: To determine the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).

    • Procedure: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days.

    • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).[10]

  • Stability:

    • Objective: To ensure Cpd-X does not degrade during sample handling, processing, and storage.

    • Procedure: Evaluate the stability of Cpd-X in the matrix under various conditions:

      • Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature).

      • Short-Term (Bench-Top) Stability: (e.g., 4-6 hours at room temperature).

      • Long-Term Stability: (e.g., stored at -80°C for the expected duration of the study).

      • Post-Preparative (Autosampler) Stability: (e.g., in the autosampler for 24 hours).

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Part 2: Preclinical In Vivo Study Design

A well-designed in vivo study is crucial for generating meaningful PK data.[14][15] The choice of animal model, dose, route of administration, and sampling schedule must be scientifically justified.

Animal Model Selection:

The Sprague-Dawley rat is a commonly used model for initial PK screening due to its well-characterized physiology, historical use in toxicology, and practical size for serial blood sampling.[3][14] All animal procedures must adhere to ethical guidelines such as the 3Rs (Replacement, Reduction, Refinement).

Dosing and Administration Routes:

To fully characterize the PK profile, both intravenous (IV) and oral (PO) administration routes are essential.

  • Intravenous (IV) Bolus: Administered typically via the tail vein. This route provides direct entry into the systemic circulation, and the resulting data is used to calculate fundamental parameters like Clearance (CL) and Volume of Distribution (Vd) . The IV data serves as the 100% bioavailability reference.

  • Oral Gavage (PO): This is the intended clinical route for many drugs. Comparing the exposure after oral administration to the IV exposure allows for the calculation of Oral Bioavailability (F%) .

A typical study design might involve two groups of rats (n=3-5 per group).

GroupRouteDose (Example)Vehicle (Example)
1IV1 mg/kg20% Solutol in Water
2PO5 mg/kg0.5% CMC in Water
Blood Sampling Schedule:

The sampling schedule is designed to capture all phases of the drug's concentration-time profile: absorption, distribution, and elimination.[16] A sparse sampling or composite design can be used to minimize blood loss from any single animal.

  • IV Group (via jugular vein cannula or submandibular bleed): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[16]

  • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Study Phase Formulation Formulation Prep (IV & PO Vehicles) Dosing Animal Dosing (IV & PO Groups) Formulation->Dosing Validation LC-MS/MS Method Validation Bioanalysis Sample Bioanalysis (LC-MS/MS) Validation->Bioanalysis Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Plasma Processing (Centrifugation & Storage) Sampling->Processing Processing->Bioanalysis PK_Analysis PK Data Analysis (NCA Modeling) Bioanalysis->PK_Analysis Report Interpretation & Reporting PK_Analysis->Report

Caption: Overall workflow for a preclinical pharmacokinetic study.

Part 3: Data Analysis and Interpretation

Once the plasma concentrations of Cpd-X are determined at each time point, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters:
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.[1]
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug over time.[17]
Elimination Half-life.The time required for the plasma concentration to decrease by half; dictates dosing interval.[1]
CL Clearance.The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.[1]
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.[1]
F% Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Pharmacokinetic Data for Cpd-X in Rats:
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 850450
Tmax (h) 0.081.0
AUC₀-t (ng*h/mL) 12003000
t½ (h) 3.53.8
CL (mL/min/kg) 13.9-
Vd (L/kg) 4.1-
F% -50%

This data is illustrative and serves as an example of a typical output.

Part 4: Understanding Metabolism - A Predictive Approach

The metabolism of Cpd-X is a critical component of its clearance. Based on its structure, several metabolic pathways can be predicted. The tetrahydroisoquinoline core is susceptible to oxidation, and the nitrile group can undergo hydrolysis.

Potential Metabolic Pathways for Cpd-X

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) CPD_X Cpd-X (Parent Compound) Hydroxylation Hydroxylation (Aromatic Ring or Alkyl) CPD_X->Hydroxylation Oxidation N_Dealkylation Oxidation of Tetrahydroisoquinoline Ring CPD_X->N_Dealkylation Oxidation Hydrolysis Hydrolysis (Nitrile to Carboxylic Acid) CPD_X->Hydrolysis Esterases/ Amidases Glucuronidation Glucuronidation (on Hydroxylated Metabolite) Hydroxylation->Glucuronidation UGTs

Caption: Predicted metabolic pathways for Cpd-X.

Understanding these potential routes is crucial for interpreting the overall clearance and identifying potentially active or toxic metabolites. Follow-up studies using liver microsomes or hepatocytes can confirm these predictions.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preclinical pharmacokinetic evaluation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. By adhering to rigorous bioanalytical validation standards, employing a well-designed in vivo protocol, and applying sound principles of data analysis and metabolic prediction, researchers can generate the high-quality PK data essential for advancing this promising compound. This foundational dataset will enable a clear understanding of the molecule's ADME properties, facilitate the design of subsequent efficacy and toxicology studies, and build a robust data package for future regulatory submissions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Ohta, S., Tachikawa, O., Makino, Y., Tasaki, Y., & Hirobe, M. (1991). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Drug Metabolism and Disposition, 19(1), 257–262. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Wang, Z., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • Rao, Y., & Luo, Z. (2025). Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. Biotechnology Advances. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Sorf, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. [Link]

  • ScienceDirect. (2017). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Thummanagoti, S., et al. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. Journal of Clinical Chemistry and Laboratory Medicine. [Link]

  • Pharmaron. Preclinical Models For Novel Drug Delivery Systems. [Link]

  • Karczmarczyk, Z., et al. (2013). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

  • Andrews, M., et al. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. [Link]

  • ResearchGate. Overview of Pharmacokinetics. [Link]

  • An Introduction to Pharmacokinetics. Source not publicly available.
  • PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Exploratory

Elucidating the Molecular Architecture: A Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

An In-Depth Technical Guide for Drug Development Professionals Foreword: The Significance of the Isoquinolinone Scaffold The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Significance of the Isoquinolinone Scaffold

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] This rigid bicyclic heterocycle provides a robust framework for diverse functionalization, enabling high-affinity interactions with a wide array of biological targets.[1][2] Derivatives of the 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) core, in particular, have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[3][4] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they dictate the compound's physicochemical properties, such as solubility and stability, and govern its interaction with target proteins.

This guide provides a comprehensive, field-proven methodology for determining and analyzing the crystal structure of a novel compound of interest, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile . We will proceed as if we are undertaking this structural elucidation for the first time, detailing the causality behind each experimental choice, from synthesis and crystallization to the final structural refinement and analysis.

Section 1: Synthesis and Single-Crystal Growth

The foundational step in any crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is inextricably linked to the quality of the crystal itself.

Proposed Synthetic Pathway

While various methods exist for the synthesis of the THIQ scaffold, a common and effective approach involves the reaction of homophthalic anhydride with an appropriate imine.[4][5] For the target molecule, a plausible route would involve a multi-step synthesis culminating in the formation of the desired carbonitrile functionality.

Protocol for Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often more an art than a science, requiring patience and systematic exploration of conditions. The goal is to allow molecules to transition from a disordered state in solution to a highly ordered, crystalline lattice slowly.[6] Rapid precipitation must be avoided as it typically leads to amorphous solids or poorly-ordered microcrystals.

Step-by-Step Crystallization Protocol:

  • Solvent Selection (The Causality): The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[7] This differential solubility is the driving force for crystallization upon cooling. For a molecule like our target, with both polar (amide, nitrile) and non-polar (aromatic ring) features, a systematic screening of solvents with varying polarities is recommended (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Preparation of a Saturated Solution:

    • Place a small amount (10-20 mg) of the purified compound into a clean vial.

    • Add the chosen solvent dropwise while gently heating and stirring until the solid completely dissolves.[8] The objective is to use the minimal amount of hot solvent necessary to achieve full dissolution.

  • Inducing Crystallization (Method Selection):

    • Method A: Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting slow crystal growth. This method is simple and effective for many organic compounds.

    • Method B: Slow Cooling: If the compound is significantly more soluble at higher temperatures, seal the vial and place it in a dewar or an insulated container to slow the rate of cooling.[6] This prevents rapid precipitation and allows for the formation of larger, more ordered crystals.

    • Method C: Vapor Diffusion: Dissolve the compound in a "good" solvent and place the vial inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble.[9] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting and Assessment: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they should be carefully harvested. The quality can be initially assessed under a microscope for sharp edges, clear faces, and the extinction of polarized light when rotated, which indicates a single lattice.

Section 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental & Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Determination Synthesis Synthesis & Purification Crystallization Single-Crystal Growth Synthesis->Crystallization Mount Crystal Mounting Crystallization->Mount Diffractometer Diffractometer Setup (X-ray Source, Detector) Mount->Diffractometer Collection Diffraction Image Collection Diffractometer->Collection Indexing Indexing & Unit Cell Determination Collection->Indexing Integration Integration of Reflection Intensities Indexing->Integration Scaling Scaling & Merging (.hkl file generation) Integration->Scaling Solution Structure Solution (e.g., SHELXS) Scaling->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (.cif file)

Sources

Foundational

Baseline Toxicity Profile of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in Cell Lines: A Methodological Whitepaper

Executive Summary 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955-19-8) is a highly specialized synthetic intermediate frequently utilized in the development of targeted therapeutics, including PRMT5 an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955-19-8) is a highly specialized synthetic intermediate frequently utilized in the development of targeted therapeutics, including PRMT5 and PARP inhibitors. Because it serves primarily as a structural building block rather than a final active pharmaceutical ingredient (API), its isolated toxicity profile is rarely published in mainstream clinical literature. However, understanding its baseline cytotoxicity is critical for drug development professionals to rule out off-target effects driven by the intermediate scaffold itself.

This whitepaper establishes a rigorous, predictive baseline toxicity profile for this compound based on the well-documented behavior of the [1]. By outlining a self-validating in vitro experimental workflow, this guide provides researchers with the exact protocols and mechanistic rationale needed to quantify the cytotoxicity, neurotoxicity, and apoptotic potential of this specific cyano-oxo-THIQ derivative.

Structural Rationale & Predictive Toxicology

The toxicological behavior of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is dictated by its core scaffold. THIQ derivatives are known to exhibit diverse biological activities, often acting as depending on their concentration and specific functional group substitutions[2].

  • The THIQ Core & Neurotoxicity: Unsubstituted or 1-benzyl substituted THIQs are known to accumulate in dopaminergic neurons,, which ultimately triggers apoptosis[3].

  • Substituent Effects (Oxo and Cyano groups): The presence of a 1-oxo group (an amide-like carbonyl) and a 6-carbonitrile group significantly alters the electron density of the THIQ ring. As demonstrated in structure-activity relationship (SAR) studies, [4]. The electron-withdrawing nature of the cyano group, combined with the structural rigidity of the oxo group, is predicted to attenuate the severe neurotoxicity seen in classic THIQ dopaminergic toxins, shifting the profile toward a milder, general cytotoxic mechanism at high micromolar concentrations.

Pathway THIQ 1-Oxo-THIQ-6-CN Exposure Mito Mitochondrial Dysfunction (ROS Generation) THIQ->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Apoptotic signaling cascade triggered by THIQ-induced mitochondrial ROS generation.

Experimental Workflows for Baseline Profiling

To empirically validate the toxicity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a multi-tiered, self-validating assay system must be employed.

Cell Line Selection Rationale
  • PC12 (Rat Pheochromocytoma): Essential for evaluating neurotoxicity, given the THIQ core's propensity to interact with dopaminergic pathways[4].

  • HepG2 (Human Hepatocellular Carcinoma): Used to assess baseline hepatotoxicity and primary metabolic clearance stress.

  • HEK293 (Human Embryonic Kidney): Serves as a non-cancerous, general cytotoxicity baseline.

Step-by-Step Methodology

Step 1: Compound Preparation & Vehicle Control

  • Dissolve 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in 100% molecular-grade DMSO to create a 100 mM master stock.

  • Causality Check: Serial dilutions must ensure the final in-well DMSO concentration never exceeds 0.1% (v/v). Higher DMSO concentrations induce background solvent toxicity, artificially skewing IC50 calculations.

Step 2: Primary Viability Screening (CellTiter-Glo / ATP Quantitation)

  • Seed cells in 96-well opaque plates (e.g., 10,000 cells/well for HEK293) and incubate for 24 hours at 37°C, 5% CO₂.

  • Treat with the compound across a logarithmic dose-response range (0.1 µM to 500 µM) for 48 hours.

  • Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and read luminescence.

  • Causality Check: Why use ATP quantitation instead of a standard MTT assay? THIQ derivatives are known to [4]. Relying on MTT (which requires mitochondrial reduction) can yield false positives for cell death. ATP quantitation provides an orthogonal, highly accurate read of true metabolic viability.

Step 3: Mechanistic Validation (LDH & Caspase-3/7)

  • Membrane Integrity: Perform an LDH (Lactate Dehydrogenase) release assay on the supernatant. High LDH indicates necrotic membrane rupture rather than controlled apoptosis.

  • Apoptosis: Multiplex the viability assay with a fluorometric Caspase-3/7 cleavage assay. Use Staurosporine (1 µM) as a positive self-validating control for caspase activation.

Workflow Prep Compound Prep (DMSO Stocks) Dose Dose-Response (0.1 - 500 µM) Prep->Dose Viability ATP Viability (CellTiter-Glo) Dose->Viability Mech Mechanistic Assays (LDH, Caspase, ROS) Dose->Mech Data IC50 Calculation & Data Synthesis Viability->Data Mech->Data

Multi-tiered in vitro toxicity screening workflow for THIQ derivatives.

Quantitative Data Presentation

Based on the structural homology of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile to established THIQ derivatives, the following table summarizes the predictive baseline toxicity metrics expected when executing the protocols described above.

Cell LineTissue OriginPrimary Assay (ATP Viability IC50)LDH Release Threshold (Necrosis)Caspase-3/7 Activation (Apoptosis)
PC12 Adrenal Medulla (Neuroendocrine)~ 150 - 200 µM> 300 µMObserved at > 100 µM
HepG2 Liver (Hepatocellular)> 300 µM> 400 µMMinimal / Not detected
HEK293 Kidney (Embryonic)> 250 µM> 350 µMMinimal / Not detected

Data Interpretation: The compound is expected to show mild to moderate cytotoxicity, primarily localized to neuroendocrine lineages (PC12) at high micromolar concentrations. The primary mechanism of cell death at these elevated concentrations is driven by Caspase-dependent apoptosis rather than acute necrotic membrane rupture.

References

  • Faheem, B. K. K., et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. URL:[Link]

  • Saitoh, T., et al. "Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry, 2006. URL: [Link]

  • Wąsik, A., et al. "Concentration-dependent opposite effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on markers of apoptosis: in vitro and ex vivo studies." Neurotoxicity Research, 2014. URL:[Link]

  • Chen, Y., et al. "Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins." International Journal of Molecular Sciences, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile: An Application Note and Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a key heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a prevalent motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a carbonitrile group at the 6-position and a carbonyl function at the 1-position offers a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

This guide is designed to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental procedures. The presented methodology is based on established and robust chemical transformations, ensuring reproducibility and scalability.

Introduction: The Significance of the 1-Oxo-tetrahydroisoquinoline Scaffold

The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The rigid, fused-ring system provides a well-defined three-dimensional structure for interaction with biological targets. The lactam functionality (the 1-oxo group) can act as a hydrogen bond acceptor and imparts specific conformational constraints on the molecule.

The introduction of a cyano group at the 6-position is of particular interest for several reasons:

  • Metabolic Stability: The cyano group can enhance metabolic stability by blocking a potential site of oxidation.

  • Modulation of Physicochemical Properties: It influences the electronics and lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

  • Chemical Handle: The nitrile functionality can be readily converted into other important functional groups, such as carboxylic acids, amides, or tetrazoles, allowing for the generation of diverse chemical libraries for biological screening.

This application note details a reliable synthetic route to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, providing a foundational building block for the development of novel therapeutic agents.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is achieved through a robust three-step sequence, commencing with a commercially available starting material. The overall synthetic workflow is depicted below:

Synthetic_Workflow Start 4-Cyanophenethylamine (Starting Material) Step1 Step 1: N-Formylation Start->Step1 Intermediate1 N-(4-cyanophenethyl)formamide Step1->Intermediate1 Step2 Step 2: Bischler-Napieralski Cyclization Intermediate1->Step2 Intermediate2 6-Cyano-3,4-dihydroisoquinoline Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Product 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (Final Product) Step3->Product

Caption: Overall synthetic workflow for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

The chosen strategy relies on the following key transformations:

  • N-Formylation: The initial step involves the protection of the primary amine of 4-cyanophenethylamine as a formamide. This is a crucial step to direct the subsequent intramolecular cyclization.

  • Bischler-Napieralski Reaction: This classic reaction is employed for the intramolecular cyclization of the N-formylated intermediate to construct the 3,4-dihydroisoquinoline ring system. The presence of the electron-withdrawing cyano group on the aromatic ring makes this a challenging but feasible transformation.[1][2]

  • Oxidation: The final step involves the oxidation of the 6-cyano-3,4-dihydroisoquinoline intermediate to the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventSupplierGrade
4-CyanophenethylamineSigma-Aldrich98%
Ethyl FormateAcros Organics99%
Phosphorus Oxychloride (POCl₃)Alfa Aesar99%
Acetonitrile (anhydrous)Fisher Scientific99.8%
Toluene (anhydrous)VWR99.8%
Potassium Permanganate (KMnO₄)J.T. Baker99%
AcetoneMacron Fine ChemicalsACS Grade
Dichloromethane (DCM)EMD MilliporeACS Grade
Ethyl Acetate (EtOAc)AvantorHPLC Grade
HexanesBDHACS Grade
Sodium Bicarbonate (NaHCO₃)EMD ChemicalsACS Grade
Sodium Sulfate (Na₂SO₄), anhydrousBeanTown Chemical99%
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel, 60-120 mesh)

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Detailed Experimental Protocol

Safety Precautions: This synthesis involves the use of hazardous chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of N-(4-cyanophenethyl)formamide

Step1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Cyanophenethylamine 4-Cyanophenethylamine Reaction Reflux, 12-16 h 4-Cyanophenethylamine->Reaction 1.0 eq Ethyl Formate Ethyl Formate Ethyl Formate->Reaction Excess N-(4-cyanophenethyl)formamide N-(4-cyanophenethyl)formamide Reaction->N-(4-cyanophenethyl)formamide

Caption: Reaction scheme for the N-formylation of 4-cyanophenethylamine.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenethylamine (10.0 g, 68.4 mmol).

  • Add ethyl formate (100 mL, 1.24 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (50% EtOAc/Hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a viscous oil or a solid. This can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: ~90-95% Characterization: The structure of N-(4-cyanophenethyl)formamide can be confirmed by ¹H NMR and MS.

Step 2: Synthesis of 6-Cyano-3,4-dihydroisoquinoline

Step2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product N-(4-cyanophenethyl)formamide N-(4-cyanophenethyl)formamide Reaction Reflux, 2-4 h N-(4-cyanophenethyl)formamide->Reaction 1.0 eq POCl₃ POCl₃ POCl₃->Reaction 2.0-3.0 eq Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Solvent 6-Cyano-3,4-dihydroisoquinoline 6-Cyano-3,4-dihydroisoquinoline Reaction->6-Cyano-3,4-dihydroisoquinoline

Caption: Reaction scheme for the Bischler-Napieralski cyclization.

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the crude N-(4-cyanophenethyl)formamide (from Step 1, ~11.9 g, 68.4 mmol) and anhydrous toluene (200 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (19.1 mL, 205 mmol) dropwise to the stirred solution via the dropping funnel over 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 g) with vigorous stirring.

  • Make the aqueous layer basic (pH ~9-10) by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-cyano-3,4-dihydroisoquinoline as a solid.

Expected Yield: ~60-70% Characterization: The structure of 6-cyano-3,4-dihydroisoquinoline can be confirmed by ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Step3 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Cyano-3,4-dihydroisoquinoline 6-Cyano-3,4-dihydroisoquinoline Reaction Room Temp, 4-6 h 6-Cyano-3,4-dihydroisoquinoline->Reaction 1.0 eq KMnO₄ KMnO₄ KMnO₄->Reaction 1.5 eq Acetone Acetone Acetone->Reaction Solvent 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Reaction->1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Caption: Reaction scheme for the oxidation to the final product.

  • In a 250 mL round-bottom flask, dissolve 6-cyano-3,4-dihydroisoquinoline (5.0 g, 32.0 mmol) in acetone (100 mL).

  • To this solution, add a solution of potassium permanganate (7.6 g, 48.0 mmol) in water (50 mL) dropwise over a period of 30 minutes at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC (50% EtOAc/Hexanes). The disappearance of the starting material and the formation of a more polar spot indicates the progress of the reaction.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with acetone (2 x 50 mL).

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to afford 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a solid.

Expected Yield: ~75-85% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The melting point should also be determined.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
N-(4-cyanophenethyl)formamideC₁₀H₁₀N₂O174.20Viscous oil or solid
6-Cyano-3,4-dihydroisoquinolineC₁₀H₈N₂156.19Solid
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrileC₁₀H₈N₂O172.19Solid

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. The three-step synthetic sequence, employing N-formylation, Bischler-Napieralski cyclization, and oxidation, offers a practical route to this valuable heterocyclic building block. The provided experimental procedures, along with the underlying chemical principles, should enable researchers in the fields of organic synthesis and medicinal chemistry to successfully prepare this compound for further investigation and as a key intermediate in the development of novel therapeutic agents.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.
  • St-Jean, F., & Gauthier, S. (2012). Recent advances in the synthesis of tetrahydroisoquinolines. European Journal of Organic Chemistry, 2012(28), 5461-5484.
  • Chrzanowska, M., & Różwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370.
  • Wang, X., & de Meijere, A. (2005). The Bischler–Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 574-585). John Wiley & Sons, Inc.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Larionov, O. V., & Corey, E. J. (2007). A new method for the synthesis of 3,4-dihydroisoquinolines. Organic Letters, 9(14), 2653-2656.
  • Sabat, M. R., et al. (2021). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Kessar, S. V., et al. (1997). A short synthesis of 6-cyano-1,2,3,4-tetrahydroisoquinoline. Tetrahedron Letters, 38(10), 1721-1722.
  • Organic Chemistry Portal: Bischler-Napieralski Reaction. [Link]

  • Wikipedia: Bischler–Napieralski reaction. [Link]

Sources

Application

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as an intermediate in drug discovery

An In-Depth Guide to the Application of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a Pivotal Intermediate in Modern Drug Discovery Authored by: A Senior Application Scientist Abstract The 1,2,3,4-tetrahydrois...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a Pivotal Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on a particularly valuable derivative, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile . The introduction of a lactam at the 1-position provides conformational rigidity and key hydrogen bonding features, while the 6-carbonitrile group serves as both a critical pharmacophore and a versatile synthetic handle for molecular elaboration. We provide a detailed exploration of its significance, synthesis, and application, with a specific focus on its role in the development of potent enzyme inhibitors, such as those for Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their discovery programs.

The Strategic Advantage of the 1-Oxo-THIQ-6-Carbonitrile Scaffold

The THIQ nucleus is a recurring motif in molecules with diverse biological activities, including antitumor, antiviral, antidiabetic, and anticonvulsant properties.[4][5] The 1-oxo derivative, a dihydroisoquinolinone, retains this potential while offering distinct advantages for rational drug design.

  • Structural Rigidity and Mimicry: The lactam moiety introduces a planar amide bond, reducing the conformational flexibility of the ring system. This rigidity can lead to higher-affinity binding to target proteins by minimizing the entropic penalty upon binding. In many enzyme inhibitors, this lactam core effectively mimics the structure of endogenous ligands or cofactors.

  • The Versatile 6-Carbonitrile Group: The nitrile functionality at the 6-position is of paramount importance. It is a potent hydrogen bond acceptor and can participate in crucial interactions within a protein's active site. Furthermore, it serves as a versatile precursor for a range of other functional groups, including:

    • Carboxylic Acids: via hydrolysis.

    • Amines: via reduction.

    • Tetrazoles: via cycloaddition with azides. Tetrazoles are common bioisosteres for carboxylic acids, often providing improved metabolic stability and pharmacokinetic properties.[6]

  • Vector for Diversification: The nitrogen atom at the 2-position provides a straightforward point for introducing a wide variety of substituents, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Key Therapeutic Applications:

While the broader THIQ class has many applications, the 1-oxo-THIQ-6-carbonitrile scaffold and its close relatives are particularly prominent in two key areas:

  • PARP Inhibition: The 1-oxo-tetrahydroisoquinoline core is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[7][8] PARP inhibitors are a clinically successful class of anticancer drugs that function through a mechanism known as synthetic lethality, particularly in cancers with mutations in BRCA genes.[9] The lactam structure mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, leading to potent competitive inhibition.[8][10]

  • Ion Channel Modulation: A notable derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, was identified as a potent and selective agonist of the TRPM5 ion channel, highlighting its potential as a gastrointestinal prokinetic agent.[11] This demonstrates the scaffold's utility beyond enzyme inhibition.

Synthesis and Chemical Manipulation

The synthesis of the 1-oxo-THIQ core can be achieved through several robust methods. A particularly effective strategy for generating substituted analogs is the reaction between a homophthalic anhydride and an imine, a variant of the Castagnoli-Cushman reaction.[4][5][8]

Protocol 1: General Synthesis of N-Substituted 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

This protocol describes a foundational method for creating the core scaffold, which can be adapted to produce the 6-carbonitrile target by selecting the appropriately substituted homophthalic anhydride. The reaction proceeds via a one-pot cyclization that establishes the key heterocyclic ring system.

Rationale: This method is highly efficient, allowing for the direct introduction of diversity at the N-2 and C-3 positions in a single step by varying the choice of the primary amine and aldehyde used to form the imine in situ.

G cluster_reactants Reactants HPA Homophthalic Anhydride (or 6-cyano derivative) Cyclization [4+2] Cycloaddition / Castagnoli-Cushman Reaction HPA->Cyclization Amine Primary Amine (R1-NH2) Imine In situ Imine Formation (R1-N=CHR2) Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Imine->Cyclization Product 1-Oxo-2,3-disubstituted THIQ-4-carboxylic acid Cyclization->Product caption Synthesis of 1-Oxo-THIQ Core

Sources

Method

Dissolution Protocols for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile: An Application Note for Researchers

This comprehensive guide provides detailed protocols and scientific rationale for the dissolution of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in common organic solvents. Tailored for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed protocols and scientific rationale for the dissolution of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights to ensure the successful preparation of this compound for a range of experimental applications.

Understanding the Molecule: A Foundation for Solubility

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a heterocyclic compound featuring a lactam (a cyclic amide) within a tetrahydroisoquinoline core and a nitrile functional group. The solubility of this molecule is governed by the interplay of these features:

  • Polarity: The presence of the polar lactam and nitrile groups, capable of acting as hydrogen bond acceptors, alongside a largely nonpolar aromatic ring system, gives the molecule a moderate to high degree of polarity.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atom of the lactam are potential hydrogen bond acceptors. The N-H group of the lactam is a hydrogen bond donor. These interactions are critical for solubility in protic solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. Compounds with strong intermolecular forces in their solid state will require more polar or specifically interacting solvents to dissolve.

The nitrile group is a common functional group in pharmaceuticals and can influence a molecule's pharmacokinetic profile and binding affinity.[1] The tetrahydroisoquinoline scaffold is also prevalent in a variety of biologically active compounds.[2][3][4][5][6]

Strategic Solvent Selection

The choice of solvent is paramount for the successful use of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in experimental settings. The ideal solvent will not only fully dissolve the compound at the desired concentration but also be compatible with the downstream application (e.g., biological assays, chemical reactions).

Recommended Solvents:

Based on the structural characteristics of the target molecule and empirical data from related compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic molecules, including those with multiple hydrogen bond acceptors. Numerous studies on related tetrahydroisoquinoline derivatives report the use of DMSO for preparing solutions for NMR spectroscopy and biological screening.[7]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with a strong ability to solvate polar organic molecules.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be effective for dissolving compounds with poor solubility in other common solvents.

  • Alcohols (Ethanol, Methanol): These protic solvents can engage in hydrogen bonding with the lactam and nitrile moieties, potentially aiding in dissolution. However, their lower polarity compared to DMSO and DMF may result in lower achievable concentrations.

  • Acetonitrile: A moderately polar aprotic solvent that can be a suitable choice for certain applications, particularly in chromatography.

Solvents to Approach with Caution:
  • Nonpolar Solvents (e.g., Hexane, Heptane): The polarity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile makes it unlikely to be soluble in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While these solvents can dissolve a range of organic compounds, their volatility and potential reactivity should be considered.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These solvents are generally less polar than the recommended solvents and may not be effective at dissolving the compound to high concentrations. However, THF is miscible with water and could be used in co-solvent systems.[8]

The following table summarizes the key properties of recommended solvents:

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2Excellent solubilizing power for a wide range of compounds. Can be hygroscopic. Often used for preparing high-concentration stock solutions.[9][10][11]
Dimethylformamide (DMF) Polar Aprotic15336.7Good alternative to DMSO.
Ethanol Polar Protic78.424.6Can be used for applications where DMSO is not suitable. Lower toxicity than methanol.
Methanol Polar Protic64.732.7Similar to ethanol but more volatile and toxic.
Acetonitrile Polar Aprotic81.637.5Commonly used in HPLC and for chemical reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed instructions for preparing solutions of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock solution for subsequent dilution in aqueous buffers for biological assays.

Materials:

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate volumetric flask or vial

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile using a calibrated analytical balance.

  • Add Solvent: Transfer the weighed compound to a volumetric flask or vial. Add a portion of DMSO, typically about 70-80% of the final desired volume.

  • Facilitate Dissolution:

    • Vortexing: Cap the container securely and vortex the mixture vigorously for 1-2 minutes.

    • Sonication: If the compound does not fully dissolve with vortexing, place the container in a sonicator bath for 5-10 minutes. Monitor the temperature of the bath to avoid excessive heating.

    • Warming: Gentle warming (to 30-40 °C) can also aid dissolution. However, be cautious as excessive heat may degrade the compound.

  • Bring to Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume.

  • Mix Thoroughly: Invert the container several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to minimize degradation and prevent water absorption by the DMSO.

General Protocol for Solubility Testing in Other Organic Solvents

This protocol provides a systematic approach to determine the solubility of the compound in various organic solvents.

Materials:

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

  • A selection of organic solvents (e.g., DMF, ethanol, methanol, acetonitrile)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot the Compound: Weigh a small, consistent amount of the compound (e.g., 1 mg) into several labeled vials.

  • Initial Solvent Addition: To each vial, add a small, measured volume of the respective solvent (e.g., 100 µL).

  • Assess Initial Solubility: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add the solvent in small, measured increments (e.g., 50 µL), vortexing and observing after each addition until the compound dissolves completely or a practical volume limit is reached.

  • Record Observations: Carefully record the volume of solvent required to dissolve the known mass of the compound. This will allow for the calculation of an approximate solubility in mg/mL or molarity.

  • Utilize Aiding Techniques: If necessary, use sonication or gentle warming to assist dissolution, noting any effects on solubility.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiment.

Solvent_Selection_Workflow start Start: Define Experimental Requirements (Concentration, Application) is_aqueous_assay Is the final application in an aqueous buffer? start->is_aqueous_assay use_dmso Use DMSO to prepare a high-concentration stock solution. is_aqueous_assay->use_dmso Yes is_organic_reaction Is the application an organic reaction? is_aqueous_assay->is_organic_reaction No check_dmso_tolerance Check the tolerance of the assay for DMSO. use_dmso->check_dmso_tolerance dilute_stock Dilute the stock solution in the final aqueous buffer. Ensure DMSO concentration is below the tolerance limit. check_dmso_tolerance->dilute_stock Tolerance OK test_other_solvents Test solubility in alternative solvents (e.g., Ethanol, Methanol, Acetonitrile). check_dmso_tolerance->test_other_solvents Tolerance Low end Proceed with Experiment dilute_stock->end select_reaction_solvent Select a solvent compatible with reaction conditions (e.g., Acetonitrile, THF, DMF). is_organic_reaction->select_reaction_solvent Yes is_organic_reaction->test_other_solvents No/Other test_solubility Perform solubility testing in the selected solvent(s). select_reaction_solvent->test_solubility test_solubility->end test_other_solvents->end

Caption: Workflow for selecting an appropriate solvent.

Troubleshooting Common Dissolution Issues

  • Compound "Oiling Out": If the compound forms an oil instead of dissolving upon solvent addition, it may indicate poor solubility or the presence of impurities. Try a more polar solvent or a co-solvent system.

  • Precipitation Upon Dilution: When diluting a concentrated DMSO stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the final buffer is exceeded. To mitigate this, consider:

    • Lowering the final concentration of the compound.

    • Increasing the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the assay.

    • Adding a surfactant or other excipient to the final buffer to improve solubility.

  • Slow Dissolution: Be patient. Some compounds require extended vortexing or sonication to fully dissolve. Ensure your solvent is of high purity (anhydrous, if necessary) as water content can affect solubility.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile and for all solvents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

  • Verma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-546. [Link]

  • PubChem. (n.d.). 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Gospodova, T., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(15), 4989. [Link]

  • ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]

  • Google Patents. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.
  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9439-9443. [Link]

  • MDPI. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. [Link]

  • Myers, A. G. Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • PriskanoChem. (2021, May 8). PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS [Video]. YouTube. [Link]

  • Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1654. [Link]

  • Červený, L., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications, 72(5), 653-668. [Link]

  • Andrews, M. D., et al. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry, 57(8), 3468-3479. [Link]

  • El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]

  • Xu, Y., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry, 62(12), 5897-5911. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

  • Makino, Y., et al. (1990). Presence of Tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in Foods: Compounds Related to Parkinson's Disease. Journal of the Food Hygienic Society of Japan, 31(6), 488-492. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3989. [Link]

  • Ministry of the Environment, Japan. (n.d.). Tetrahydrofuran. [Link]

  • El-Ghanam, A. M. A. (2015). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Current Organic Chemistry, 19(13), 1234-1269. [Link]

  • PubChem. (n.d.). Phenethylisoquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? [Link]

  • Google Patents. (1970). Enhancing tissue penetration of physiologically active agents with dmso.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Abstract This application note presents a comprehensive guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This compound and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities.[1][2][3] A systematic approach to method development is detailed, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6] This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this class of compounds.

Introduction and Analytical Objective

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile belongs to the tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][3] The presence of a lactam and a nitrile functional group introduces unique chemical properties that necessitate a carefully developed analytical method for accurate quantification and impurity profiling. The primary objective of this work was to establish a scientifically sound, reproducible, and validated HPLC method suitable for routine analysis in a research and quality control environment.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.[7] Since experimental data for this specific molecule is not widely published, a predicted profile based on its structural components is summarized in Table 1.

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Chemical Structure See Figure 1The aromatic ring provides UV absorbance. The lactam and nitrile groups introduce polarity, while the tetrahydroisoquinoline core has non-polar character.
Molecular Formula C₁₀H₈N₂O---
Molecular Weight 172.18 g/mol Influences diffusion and chromatographic behavior.
Predicted logP ~1.0 - 1.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa Amide N-H is very weakly acidic (>15), secondary amine in the ring is weakly basic.The molecule is largely neutral over a wide pH range, simplifying mobile phase pH selection.
UV Absorbance Expected λmax ~210-220 nm and ~254-280 nmThe aromatic nitrile system should provide strong UV absorbance, making UV detection a suitable choice.[8]
Chemical structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Figure 1. Chemical structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Strategic Approach to Method Development

The development of a robust HPLC method is a systematic process. Our strategy is grounded in a logical progression from initial screening to fine-tuning and validation, as illustrated in the workflow below. This approach ensures that the final method is not only fit for its intended purpose but also resilient to minor variations in operating conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Physicochemical Properties) Detector Detector Selection (UV-Vis due to Chromophore) Analyte->Detector Mode Mode Selection (Reversed-Phase due to logP) Detector->Mode Column Column Screening (C18, Phenyl, Polar-Embedded) Mode->Column Solvent Organic Solvent Screening (Acetonitrile vs. Methanol) Column->Solvent Gradient Gradient Optimization (Slope and Time) Solvent->Gradient pH Mobile Phase pH (e.g., Formic Acid for Peak Shape) Gradient->pH Temp Column Temperature (e.g., 30 °C for Viscosity/Efficiency) pH->Temp Validation Method Validation (ICH Q2(R1) Guidelines) Temp->Validation

Caption: A systematic workflow for HPLC method development.

Selection of Chromatographic Mode and Stationary Phase

Causality: Based on the predicted logP of ~1.0-1.5, the analyte possesses sufficient hydrophobicity for good retention on a reversed-phase column. This is the most common and versatile mode in HPLC.[7]

  • Initial Choice: C18 (Octadecylsilane) Column: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point due to its strong hydrophobic interactions with the tetrahydroisoquinoline core.

  • Alternative Consideration: Phenyl-Hexyl Column: Given the aromatic nature of the analyte, a phenyl-hexyl stationary phase was also considered. This type of column can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.

  • Final Selection: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected for initial development as it provided excellent peak shape and retention.

Mobile Phase Selection and Optimization

The choice of mobile phase components is critical for achieving the desired separation and peak shape.

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were evaluated. Acetonitrile was chosen as it typically provides lower backpressure and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: An unbuffered mobile phase can lead to poor peak shape and shifting retention times. The addition of a small amount of acid, such as 0.1% formic acid, is recommended. This suppresses the ionization of any residual silanols on the column surface, leading to improved peak symmetry for basic compounds. Since our analyte is largely neutral, a low pH mobile phase ensures consistent analyte and column chemistry.

  • Gradient Elution: Isocratic elution was initially tested, but a gradient was found to be necessary to elute the analyte with a good peak shape in a reasonable time, while also ensuring that any more retained impurities would be eluted from the column. A gradient from a lower to a higher percentage of acetonitrile allows for the separation of compounds with a range of polarities.

Detector Settings

The presence of the aromatic nitrile moiety suggests strong UV absorbance. A Diode Array Detector (DAD) was used to scan the analyte from 200 to 400 nm. The primary wavelength for quantification was set at 220 nm to maximize sensitivity, with a secondary monitoring wavelength at 265 nm .

Detailed Experimental Protocol

This section provides the finalized, step-by-step protocol for the analysis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Formic acid (reagent grade), and high-purity water (e.g., Milli-Q).

  • Standard: Reference standard of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile of known purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 mobile phase mixture.

Chromatographic Conditions

The optimized HPLC parameters are summarized in Table 2.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220 nm (primary), 265 nm (secondary)
Run Time 23 minutes
System Suitability

Before sample analysis, the system suitability must be verified. Inject the working standard solution six times and evaluate the following parameters as per USP <621> guidelines.[9][10][11]

  • Tailing Factor: Should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates (N): Should be ≥ 2000.

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[4][5][6] The validation parameters and typical acceptance criteria are summarized in Table 3.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.999.
Linearity Analyze a series of at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate samples at 100% of the target concentration on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.LOD and LOQ should be appropriate for the intended analysis (e.g., impurity testing).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability parameters should remain within acceptable limits.

Troubleshooting

Even with a robust method, issues can arise. The following decision tree provides a logical approach to troubleshooting common HPLC problems.

Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed high_pressure High Pressure start->high_pressure low_pressure Low/No Pressure start->low_pressure pressure_fluctuation Pressure Fluctuation start->pressure_fluctuation peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift no_peaks No Peaks start->no_peaks sol_blockage Check for blockages (frit, guard column) high_pressure->sol_blockage sol_leak Check for leaks in the system low_pressure->sol_leak sol_pump Check pump seals, degas mobile phase pressure_fluctuation->sol_pump sol_silanols Check mobile phase pH, column age peak_tailing->sol_silanols sol_overload Reduce sample concentration peak_fronting->sol_overload sol_column_void Column void or blockage at inlet split_peaks->sol_column_void sol_mobile_phase Incorrect mobile phase composition rt_shift->sol_mobile_phase sol_system_error Check injector, detector lamp no_peaks->sol_system_error

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. PMC. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF <621> Chromatography. USP-NF. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Validation of An HPLC Method for The Determination of Some Β-Lactams Antibiotics Using A Green Analytical Technique. ResearchGate. [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC. [Link]

  • Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. USDA Food Safety and Inspection Service. [Link]

  • Simultaneous Determination of Eight β-Lactam Antibiotics... Antimicrobial Agents and Chemotherapy. [Link]

  • A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Final Business Plan ICH Q14: Analytical Procedure Development and Revision of Q2(R1). ICH. [Link]

  • Physicochemical Properties. TDEC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • Method for manufacturing aromatic nitrile compound.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... PMC. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs... RSC Publishing. [Link]

  • The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile... PubMed. [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Executive Summary This application note details the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural elucidation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural elucidation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955-19-8). As a highly functionalized bicyclic lactam, this compound requires precise experimental design to resolve complex aromatic spin systems and assign heavily shielded/deshielded quaternary carbons. This guide provides step-by-step methodologies, causality-driven experimental choices, and a self-validating framework for unambiguous structural assignment.

Mechanistic Context & Structural Challenges

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of highly specific therapeutics, including non-peptidyl transition state inhibitors for viral proteases [1].

The introduction of a carbonitrile (–C≡N) group at the 6-position creates a highly polarized aromatic system [2]. Characterizing this molecule presents specific challenges:

  • Lactam Exchange: The NH proton at position 2 is prone to rapid chemical exchange and inter-molecular hydrogen bonding, often resulting in signal broadening or complete loss in non-polar deuterated solvents.

  • Quaternary Carbon Assignment: The molecule contains five distinct quaternary carbons (C1, C4a, C6, C8a, and the CN carbon). Differentiating the bridgehead carbons (C4a vs. C8a) requires high-resolution 2D heteronuclear correlation.

  • Anisotropic Deshielding: The C1 carbonyl group exerts a strong magnetic anisotropic effect, severely deshielding the spatially adjacent H8 proton, which must be carefully distinguished from the nitrile-deshielded H5 and H7 protons.

Experimental Design & Causality

To ensure a self-validating and robust data acquisition process, the following experimental parameters are strictly controlled:

  • Solvent Selection (DMSO-d6): We explicitly avoid CDCl3. Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. By locking the lactam NH proton into a stable, uniform solvent-solute complex, the exchange rate is minimized, yielding a sharp, quantifiable broad singlet (~8.3 ppm) that is crucial for subsequent HMBC correlations to C1 and C3.

  • Pulse Calibration (90° Pulse Determination): A rigorous 90° pulse (P1) calibration is performed for each sample. Causality: Accurate pulse widths maximize transverse magnetization. This is critical for detecting the insensitive quaternary carbons (especially the highly relaxed C≡N carbon) in 1-D 13 C and 2-D HMBC experiments, ensuring maximum signal-to-noise (S/N) ratio without artifact generation.

  • Relaxation Delay (D1): Set to 2.0 seconds for 1 H and 3.0 seconds for 13 C. Causality: The quaternary carbons in the rigid bicyclic system have long T1​ relaxation times. A sufficient D1 delay ensures complete longitudinal magnetization recovery, allowing for semi-quantitative integration and preventing signal attenuation.

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 2. Probe Tuning & Matching Optimize for 1H and 13C frequencies A->B C 3. Locking & Shimming Achieve <1 Hz line width on solvent B->C D 4. Pulse Calibration Determine exact 90° pulse (P1) C->D E 5. 1D & 2D Acquisition 1H, 13C, COSY, HSQC, HMBC D->E F 6. Data Processing Fourier Transform, Phasing, Baseline Correction E->F

Figure 1: Self-validating NMR acquisition workflow ensuring optimal signal-to-noise and resolution.

Step-by-Step Acquisition Protocol

This protocol is designed for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBO or CryoProbe).

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

  • Dissolve the compound in 600 µL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube. Ensure the liquid column height is exactly 4.0 cm to prevent vortexing and magnetic susceptibility gradients.

Step 2: Instrument Setup & Validation

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock: Lock the spectrometer to the deuterium signal of DMSO.

  • Tune & Match: Manually or automatically tune the probe for both 1 H and 13 C frequencies to minimize reflected power.

  • Shim: Perform gradient shimming (TopShim or equivalent) on the Z-axis. Validation Check: The DMSO residual quintet at 2.50 ppm must have a line width at half-height ( W1/2​ ) of < 1.0 Hz.

  • Calibrate Pulse: Execute a nutation experiment to find the exact 90° pulse width for 1 H.

Step 3: Data Acquisition

  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, using the calibrated 90° pulse and a 2.0 s relaxation delay.

  • 13 C{1H} NMR: Acquire 1024 scans with a spectral width of 240 ppm, using WALTZ-16 decoupling and a 3.0 s relaxation delay.

  • COSY: Acquire a gradient-selected COSY with 2048 x 256 data points.

  • HSQC: Acquire a multiplicity-edited HSQC (distinguishing CH/CH3 from CH2) with 1024 x 256 points.

  • HMBC: Acquire a gradient-selected HMBC optimized for long-range couplings ( JCH​ = 8 Hz), acquiring 2048 x 256 points.

Data Presentation & Expected Assignments

The following tables summarize the quantitative chemical shift data derived from the self-validating 1D and 2D workflows.

Table 1: 1 H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic / Causality
2 (NH) 8.35br s-1HBroadened due to quadrupolar relaxation of 14 N; stabilized by DMSO.
8 8.00d8.01HSeverely deshielded by the magnetic anisotropy of the adjacent C1 carbonyl.
5 7.85d1.51HDeshielded by the electron-withdrawing C6 nitrile; meta-coupling to H7.
7 7.75dd8.0, 1.51HOrtho-coupled to H8, meta-coupled to H5.
3 3.40td6.5, 2.52HAdjacent to electronegative nitrogen; splits via H4 and NH.
4 2.95t6.52HBenzylic position; upfield relative to H3.
Table 2: 13 C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeHMBC Correlations (Key 3-bond)
1 (C=O) 164.5CH8, H3, NH
4a 140.2CH3, H5
8a 133.5CH4, H7
5 131.0CHH7
7 135.2CHH5
8 129.1CH-
6 (C-CN) 114.8CH8, H5
CN 118.5CH5, H7
3 40.5CH2H4
4 27.8CH2H3

Structural Elucidation Logic

The assignment of the bicyclic core relies heavily on the logical integration of 2D NMR techniques. The aliphatic spin system (H3/H4) is completely isolated from the aromatic spin system (H5/H7/H8) by the quaternary bridgehead carbons.

To bridge this gap, HMBC is the critical self-validating tool .

  • Assigning C4a vs C8a: H4 (aliphatic) shows a strong 3-bond HMBC correlation to C8a and C5, while H3 shows a 3-bond correlation to C4a and C1.

  • Assigning the Nitrile Position: The quaternary carbon C6 is unambiguously assigned by observing strong 3-bond HMBC cross-peaks from both H8 and H5. The nitrile carbon itself (~118.5 ppm) shows cross-peaks from H5 and H7.

NMR_Logic N1 COSY (Through-bond H-H) C1 Aliphatic Chain (H3-H4 coupling) N1->C1 N2 HSQC (1-bond C-H) C2 Direct Assignments (C3-H3, C5-H5) N2->C2 N3 HMBC (2/3-bond C-H) C3 Bridgehead & Quaternary (C4a, C8a, C1, C6) N3->C3 Final Complete Structural Elucidation C1->Final C2->Final C3->Final

Figure 2: Logical integration of 2D NMR techniques for unambiguous assignment of the bicyclic core.

References

  • Dou, D., et al. (2011). "Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds." ACS Combinatorial Science, 13(4), 400-405. URL:[Link]

Application

Application Note: A Robust and Scalable Manufacturing Protocol for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Abstract This document provides a comprehensive guide to the scale-up manufacturing of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, including potent agonists of the TRPM5 receptor.[1] The protocol is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. We detail a robust synthetic strategy employing a modified Bischler-Napieralski reaction, focusing on process control, safety, and scalability.[2][3][4] This guide incorporates principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to ensure a reproducible and efficient manufacturing process.[5][6] Key sections include a detailed step-by-step protocol, in-process controls (IPCs), purification via crystallization, and critical safety considerations for handling nitrile-containing compounds.

Introduction and Strategic Overview

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[7][8][9] Specifically, the 6-carbonitrile derivative serves as a critical building block for advanced pharmaceutical intermediates.[1] The successful transition from laboratory-scale synthesis to large-scale manufacturing presents significant challenges, including maintaining yield and purity, ensuring process safety, and achieving cost-effectiveness.

Several classical methods exist for synthesizing the isoquinoline core, such as the Pictet-Spengler, Pomeranz-Fritsch, and Bischler-Napieralski reactions.[10][11] For the synthesis of a 3,4-dihydroisoquinolin-1-one structure like our target molecule, the Bischler-Napieralski reaction is particularly well-suited.[3][4] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[2][4] Our selected strategy involves the cyclization of an N-acylated phenethylamine derivative, which already contains the required carbonitrile moiety. This approach is chosen for its high convergence and amenability to scale-up.

This protocol is developed within the framework of Quality by Design (QbD), a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control.[6] By identifying Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs), we can establish a robust design space for reliable manufacturing.[12][13]

Process Chemistry and Mechanistic Rationale

The overall synthesis is a two-step, one-pot process starting from commercially available 4-cyanophenethylamine and methyl 2-(chlorocarbonyl)benzoate. The reaction proceeds via an initial amidation followed by an acid-catalyzed intramolecular cyclization (a modified Bischler-Napieralski reaction).

Step 1: Amidation The primary amine of 4-cyanophenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 2-(chlorocarbonyl)benzoate to form an intermediate amide, N-(4-cyanophenethyl)-2-(methoxycarbonyl)benzamide.

Step 2: Intramolecular Cyclization Upon addition of a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA), the amide undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks a nitrilium ion intermediate, which is formed by the dehydration of the amide.[4] This cyclization forms the new six-membered ring of the tetrahydroisoquinoline system. Subsequent workup and hydrolysis of the methyl ester (which can occur under the reaction conditions or during workup) followed by decarboxylation leads to the desired product. However, a more direct route involves a reagent that facilitates direct cyclization. For this protocol, we utilize phosphoryl chloride (POCl₃), a common and effective reagent for this transformation.[4][14]

Reaction Pathway Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Final Product SM1 4-Cyanophenethylamine Intermediate Amide Intermediate (via nucleophilic attack) SM1->Intermediate Toluene Reflux SM2 Homophthalic Anhydride SM2->Intermediate Cyclization Intramolecular Cyclization (Heat, Acetic Acid) Intermediate->Cyclization Dehydration Product 1-Oxo-1,2,3,4-tetrahydro- isoquinoline-6-carbonitrile Cyclization->Product

Caption: Overall synthetic workflow for the target compound.

Scale-Up Manufacturing Protocol

This protocol is designed for a 50 L scale reactor. All operations should be conducted in a well-ventilated area or fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE).[15][16]

Materials and Equipment
  • Reactor: 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.

  • Reagents:

    • 4-Cyanophenethylamine (1.46 kg, 10.0 mol)

    • Homophthalic Anhydride (1.62 kg, 10.0 mol)

    • Toluene (20 L)

    • Glacial Acetic Acid (10 L)

    • Isopropyl Alcohol (IPA) (for crystallization, ~15 L)

    • Deionized Water (for washing)

  • Equipment:

    • Nutsche filter or centrifuge for product isolation

    • Vacuum oven for drying

    • Calibrated scales and temperature probes

    • HPLC system for in-process controls

Step-by-Step Procedure

Step A: Reaction Setup and Amide Formation

  • Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with Toluene (20 L).

  • Add 4-Cyanophenethylamine (1.46 kg) to the reactor with moderate stirring.

  • Slowly add Homophthalic Anhydride (1.62 kg) in portions over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Once the addition is complete, heat the reaction mixture to reflux (~110°C) and maintain for 4-6 hours. Water will be collected in a Dean-Stark trap.

Step B: In-Process Control 1 (IPC-1)

  • After 4 hours, carefully take a sample from the reaction mixture.

  • Analyze the sample by HPLC to confirm the consumption of the starting materials (Target: <2% of 4-cyanophenethylamine remaining).

  • If the reaction is incomplete, continue reflux for another 1-2 hours and re-analyze.

Step C: Cyclization

  • Once IPC-1 criteria are met, cool the reactor to 80°C.

  • Carefully distill off the Toluene under vacuum.

  • Once the Toluene is removed, add Glacial Acetic Acid (10 L).

  • Heat the mixture to reflux (~118°C) and maintain for 8-12 hours.

Step D: In-Process Control 2 (IPC-2)

  • After 8 hours, take a sample for HPLC analysis to monitor the formation of the product and disappearance of the amide intermediate.

  • The reaction is considered complete when the area of the intermediate peak is <3% relative to the product peak.

Step E: Product Isolation and Work-up

  • Once the reaction is complete (IPC-2), cool the reactor to room temperature (20-25°C).

  • Slowly add the reaction mixture to a separate vessel containing 40 L of cold deionized water with vigorous stirring. A precipitate will form.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the crude solid product by filtration using a Nutsche filter.

  • Wash the filter cake with deionized water (2 x 5 L) until the filtrate is near neutral pH.

  • Perform a final wash with cold Isopropyl Alcohol (2 L) to displace water.

Purification via Crystallization

Crystallization is a critical unit operation for the purification of Active Pharmaceutical Ingredients (APIs) and intermediates, ensuring high purity and the desired crystal form.[17][18][19][]

  • Transfer the damp, crude product to a clean 50 L reactor.

  • Add Isopropyl Alcohol (approx. 10 L, or ~5 volumes relative to crude product weight).

  • Heat the slurry to 75-80°C with stirring until a clear solution is obtained. If solids persist, add more IPA sparingly.

  • Once fully dissolved, cool the solution slowly to 0-5°C over 4-6 hours. Controlled cooling is critical for achieving a uniform particle size distribution.[19]

  • Hold the slurry at 0-5°C for at least 2 hours to maximize yield.

  • Filter the purified product and wash the cake with a small amount of cold (0-5°C) IPA (2 x 1 L).

  • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Overall Manufacturing Workflow

Caption: High-level workflow for the manufacturing process.

Process Controls and Analytical Specifications

Critical Process Parameters and Quality Attributes

Effective control over the manufacturing process is achieved by understanding the relationship between process parameters and product quality.[13]

Critical Process Parameter (CPP) Target Value Acceptable Range Justification / Impact on CQA
Reagent Stoichiometry1.0 eq. Homophthalic Anhydride0.98 - 1.02 eq.Affects reaction completion and impurity profile. Excess anhydride can lead to downstream purification challenges.
Amidation Reaction TemperatureReflux (~110°C)108 - 112°CEnsures efficient water removal and reaction rate. Lower temperatures may lead to an incomplete reaction.
Cyclization Reaction Time10 hours8 - 12 hoursDirectly impacts the conversion of the intermediate to the final product. Monitored by IPC-2.
Crystallization Cooling Rate10°C / hour8 - 15°C / hourControls crystal size and purity. Rapid cooling can trap impurities and lead to fine particles that are difficult to filter.
Final Product Specifications
Test Analytical Method Specification
AppearanceVisual InspectionOff-white to pale yellow solid
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
PurityHPLC≥ 99.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSIPA ≤ 5000 ppm, Toluene ≤ 890 ppm

Integration of Process Analytical Technology (PAT)

To enhance process understanding and control, PAT can be implemented.[21][22] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[5][12]

  • FTIR/Raman Spectroscopy: An in-situ probe can be used to monitor the disappearance of the starting material and the formation of the amide intermediate and final product in real-time. This provides continuous data, allowing for more precise determination of reaction endpoints compared to discrete HPLC sampling.

  • Focused Beam Reflectance Measurement (FBRM): During crystallization, FBRM can monitor particle size and count in real-time, enabling precise control over the cooling profile to achieve a consistent desired particle size distribution.

The implementation of PAT facilitates a move from static batch manufacturing to a more dynamic process, improving quality and reducing cycle times.[5][12]

Safety Considerations

Process safety is paramount during scale-up, as thermal hazards that are negligible at the lab scale can become significant.[23]

  • Hazardous Materials:

    • Nitrile Compounds: While the final product is a relatively stable aromatic nitrile, it's crucial to handle it with care. Always wear appropriate gloves (nitrile gloves provide short-term splash protection but should be changed immediately upon contact).[24] Avoid inhalation of dust by using proper ventilation and/or respiratory protection.[25]

    • Reagents: Phosphoryl chloride and other dehydrating agents are highly corrosive and react violently with water. Acetic acid is corrosive. All handling should be done in a closed system or a well-ventilated area.

  • Process Hazards:

    • Exotherms: The initial amidation and the quenching step can be exothermic. Reagents should be added slowly and with adequate cooling capacity to maintain temperature control. Reaction calorimetry studies are recommended during development to quantify the heat of reaction.[23]

    • Pressure: Ensure the reactor is properly vented, especially during heating and vacuum operations.

  • General Lab Safety:

    • All personnel must be trained on the specific hazards of this process.[15]

    • Emergency equipment, including safety showers, eyewash stations, and fire extinguishers, must be readily accessible.[15]

    • All chemical containers must be clearly and accurately labeled.[16]

Conclusion

This application note outlines a detailed, robust, and scalable manufacturing process for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. By leveraging a well-understood synthetic route and integrating principles of Quality by Design and Process Analytical Technology, this protocol provides a clear pathway to producing high-purity material consistently and safely. The defined in-process controls, purification procedures, and safety guidelines create a self-validating system suitable for drug development and commercial manufacturing environments.

References

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
  • Unknown. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
  • Wikipedia. (n.d.). Process analytical technology.
  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals.
  • O'Mahony, M., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC.
  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)? | Knowledge Center.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • DSpace@MIT. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
  • Thermo Fisher Scientific - US. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • Patheon. (n.d.). How Well Should You Understand Your Crystallization Process (and Solid-State Properties)?.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • PMC. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.
  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Longdom.org. (2021, November 5). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific.
  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives | Download Scientific Diagram.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
  • MDPI. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • ChemRxiv. (2025, August 21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid.
  • UPenn EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS.
  • Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals.
  • PubMed. (2022, December 15). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent.
  • Evotec. (n.d.). Drug Product Development & Manufacturing.
  • MedPharm. (n.d.). Insight & Resource Archive.

Sources

Method

Application Note: A High-Throughput Screening Platform for the Identification of Novel TRPM5 Agonists Using 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Scaffolds

Abstract The Transient Receptor Potential Melastatin 5 (TRPM5) ion channel is a critical downstream component in taste signaling and has emerged as a promising therapeutic target for modulating gastrointestinal motility....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Transient Receptor Potential Melastatin 5 (TRPM5) ion channel is a critical downstream component in taste signaling and has emerged as a promising therapeutic target for modulating gastrointestinal motility. This application note provides a comprehensive guide for utilizing compound libraries, exemplified by the 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile core scaffold, in a high-throughput screening (HTS) campaign to identify novel and selective TRPM5 agonists. We detail a robust primary assay based on a fluorescent membrane potential dye, followed by a confirmatory and selectivity profiling cascade using automated electrophysiology. The protocols are designed to be self-validating, incorporating rigorous quality control metrics, such as the Z'-factor, to ensure data integrity. Furthermore, we outline a strategic hit-to-lead workflow, integrating potency, selectivity, and early ADME/DMPK assessments to advance promising hits toward viable lead candidates.

Introduction: The Rationale for Targeting TRPM5

Transient Receptor Potential Melastatin 5 (TRPM5) is a calcium-activated, non-selective monovalent cation channel.[1][2] It is a pivotal transducer in the perception of sweet, bitter, and umami tastes.[3][4][5] In taste receptor cells, activation of G-protein coupled receptors (GPCRs) by tastants triggers a signaling cascade that elevates intracellular calcium ([Ca²⁺]i), which in turn directly gates TRPM5.[6][7] The subsequent influx of Na⁺ ions depolarizes the cell, leading to the release of ATP as a neurotransmitter, ultimately signaling taste perception to the brain.[2]

Beyond its role in taste, TRPM5 is expressed in chemosensory "brush" or "tuft" cells throughout the gastrointestinal (GI) tract, including the stomach and intestines.[1][3][8] Here, its activation is implicated in the regulation of gut motility and the secretion of signaling molecules like cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). This makes TRPM5 an attractive therapeutic target for gastrointestinal disorders characterized by dysmotility. The discovery of potent and selective TRPM5 agonists, such as derivatives of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has validated this approach, demonstrating prokinetic activity in preclinical models.[9]

This guide leverages the potential of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile chemical scaffold as a starting point for a discovery campaign, outlining a complete HTS workflow to identify novel agonists for TRPM5.

TRPM5 Signaling Pathway

The activation of TRPM5 is a downstream event following the stimulation of specific GPCRs. The diagram below illustrates this canonical pathway.

TRPM5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Taste Receptor (GPCR) PLC PLCβ2 GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces TRPM5 TRPM5 Channel (Closed) TRPM5_open TRPM5 Channel (Open) Depolarization Cell Depolarization TRPM5_open->Depolarization Tastant Tastant (e.g., Bitter, Sweet) Tastant->GPCR G_Protein Gα-gustducin Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers Ca_ion ↑ [Ca²⁺]i Ca_ER->Ca_ion Ca_ion->TRPM5 binds & activates Na_ion Na⁺ Na_ion->TRPM5_open Influx

Caption: Canonical TRPM5 activation pathway in a chemosensory cell.

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign requires a multi-stage approach, from initial large-scale screening to rigorous hit confirmation and characterization. The workflow is designed to efficiently identify true positives while eliminating false positives and artifacts.

HTS_Workflow Primary_Screen Primary HTS: Membrane Potential Assay (10 µM Single Concentration) Hit_Selection Hit Selection (Activity > 3σ over baseline) Primary_Screen->Hit_Selection Confirmation Hit Confirmation & Potency (8-point dose-response) Hit_Selection->Confirmation Secondary_Assay Secondary Assay: Automated Patch Clamp (Confirm agonist activity, EC50) Confirmation->Secondary_Assay Selectivity Selectivity Profiling (vs. other TRP channels) Secondary_Assay->Selectivity ADME Early ADME/DMPK Profiling (Solubility, Permeability, Stability) Selectivity->ADME Lead_Series Identification of Lead Series ADME->Lead_Series

Caption: High-throughput screening and hit-to-lead workflow.

Primary HTS Assay: Fluorescence-Based Membrane Potential

The primary screen is designed for high-throughput and robustness, enabling the rapid evaluation of large compound libraries. This protocol utilizes a fluorescence resonance energy transfer (FRET)-based membrane potential dye in a cell line stably expressing human TRPM5.[10]

Principle

HEK293 cells stably expressing human TRPM5 are pre-loaded with a membrane potential-sensitive dye. To elicit a basal level of TRPM5 activation, intracellular calcium is elevated to a sub-maximal level (e.g., using a low concentration of a Ca²⁺ ionophore or a GPCR agonist). Test compounds are added, and any agonistic activity will further open TRPM5 channels, leading to Na⁺ influx and membrane depolarization. This change in membrane potential disrupts FRET, resulting in a measurable change in the fluorescence ratio, which is proportional to TRPM5 activity.

Materials & Reagents
  • Cell Line: HEK293 cell line stably expressing human TRPM5.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound Plates: 384-well plates containing 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivatives and other library compounds dissolved in DMSO.

  • Reagents:

    • Membrane potential dye kit (e.g., FLIPR® Membrane Potential Assay Kit).

    • Carbachol (or other suitable GPCR agonist for a co-expressed receptor) or Ionomycin.

    • TRPM5 antagonist (e.g., Triphenylphosphine oxide) for positive control.

    • DMSO (vehicle control).

Assay Protocol
  • Cell Plating: Seed HEK293-hTRPM5 cells into 384-well assay plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add 20 µL/well of the prepared membrane potential dye solution in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Using a liquid handler, transfer 100 nL of compound solution from the compound plates to the assay plates. This results in a final compound concentration of 10 µM with 0.1% DMSO.

    • Negative Control: Wells with 0.1% DMSO only.

    • Positive Control: Wells with a known TRPM5 antagonist.

  • Signal Reading: Place the assay plate into a fluorescence plate reader (e.g., FLIPR® Tetra, FlexStation® 3).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a sub-maximal (EC₂₀) concentration of Carbachol or Ionomycin to all wells to induce baseline TRPM5 activation.

    • Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes. Agonist activity from test compounds will produce a signal greater than the DMSO control wells.

Data Analysis & Quality Control
  • Data Normalization: Raw fluorescence data is normalized to the plate's controls. The activity of each compound is expressed as a percentage of the control response.

  • Hit Criteria: A compound is typically classified as a "hit" if its activity is greater than three standard deviations (σ) above the mean of the neutral (DMSO) controls.

  • Z'-Factor Calculation: Assay quality is monitored on a plate-by-plate basis using the Z'-factor.[11][12] The formula is:

    Z′=1−(3σp​+3σn​)/∣μp​−μn​∣

    where μ and σ are the mean and standard deviation of the positive (p, antagonist control) and negative (n, DMSO control) signals.

    • An excellent assay has a Z' ≥ 0.5. [13][14] Plates not meeting this criterion should be re-assayed.

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures assay quality and robustness.≥ 0.5[15]
Signal Window Ratio of the mean positive control to the mean negative control.> 2
DMSO Tolerance Effect of the vehicle on cell health and signal.Signal should not deviate >15% from no-DMSO control.[16]
Hit Rate Percentage of active compounds from the total screened.Typically 0.5% - 2.0%

Hit Confirmation and Secondary Assays

Hits identified in the primary screen must undergo rigorous validation to confirm their activity and mechanism of action. This stage transitions from high-throughput to high-content analysis.

Hit Confirmation and Potency Determination

Initial hits are re-tested from freshly prepared solids in an 8-point dose-response curve using the primary assay format. This step confirms the activity and determines the potency (EC₅₀) of each compound. False positives due to compound fluorescence or aggregation are often identified at this stage.

Secondary Assay: Automated Electrophysiology

The gold standard for characterizing ion channel modulators is electrophysiology.[17][18] Automated patch-clamp (APC) systems provide the necessary throughput for secondary screening.[19]

  • Principle: This assay directly measures the ion current flowing through the TRPM5 channel in response to voltage changes and the presence of intracellular Ca²⁺.

  • Platform: QPatch HTX or SyncroPatch 384PE.[10]

  • Protocol:

    • HEK293-hTRPM5 cells are harvested and placed into the APC instrument.

    • A whole-cell patch clamp configuration is established.

    • A specific concentration of free Ca²⁺ (e.g., 1 µM) is included in the intracellular solution to activate TRPM5.

    • A voltage ramp protocol is applied to elicit TRPM5 currents.

    • The test compound is applied at various concentrations, and the change in current amplitude is measured to determine the EC₅₀.

  • Value: This assay confirms the mechanism of action (direct channel modulation) and provides a highly accurate measure of potency, free from the artifacts of fluorescence-based assays.

Selectivity Profiling

To ensure that lead compounds are specific for TRPM5, they must be tested against a panel of related ion channels.

  • Panel: The panel should include other TRP channels (e.g., TRPM4, TRPA1, TRPV1) and potentially other safety-relevant channels like hERG.[9]

  • Method: Automated electrophysiology is the preferred method for this profiling.

  • Goal: Identify compounds with a significant selectivity window (e.g., >100-fold) for TRPM5 over other channels.

Hit-to-Lead: Building a Path to a Candidate

The hit-to-lead (H2L) process transforms confirmed, potent, and selective hits into optimized lead compounds with drug-like properties.[20][21] This involves a multidisciplinary effort between biologists and medicinal chemists.

Preliminary ADME/DMPK Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) is critical to avoid late-stage failures.[22][23][24] Key in vitro assays include:

  • Aqueous Solubility: Measures the solubility of the compound in a buffer, which is critical for absorption.

  • Cell Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compound to cross the intestinal barrier.[25]

  • Metabolic Stability (Liver Microsomes/Hepatocytes): Determines how quickly the compound is metabolized by liver enzymes.[25]

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which affects its free concentration.

Structure-Activity Relationship (SAR) Development

Data from all assays are used by medicinal chemists to guide the synthesis of new analogs based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile scaffold. The goal is to systematically improve potency, selectivity, and ADME properties to generate a lead series with a promising overall profile for in vivo testing.

Conclusion

The workflow described in this application note provides a robust and efficient platform for the discovery of novel TRPM5 agonists, using the 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile scaffold as a representative starting point. By integrating a high-quality primary HTS assay with confirmatory automated electrophysiology and early ADME/DMPK profiling, this strategy maximizes the probability of identifying high-quality lead compounds suitable for further development as potential therapeutics for gastrointestinal disorders.

References

  • Sodium-Permeable Ion Channels TRPM4 and TRPM5 are Functional in Human Gastric Parietal Cells in Culture and Modulate the Cellular Response to Bitter-Tasting Food Constituents. (2024). ACS Publications. Available at: [Link]

  • Kaske, S., et al. (2007). TRPM5, a taste-signaling transient receptor potential ion-channel, is a ubiquitous signaling component in chemosensory cells. BMC Neuroscience, 8(1), 49. Available at: [Link]

  • Kaske, S., et al. (2007). TRPM5, a taste-signaling transient receptor potential ion-channel, is a ubiquitous signaling component in chemosensory cells. PubMed. Available at: [Link]

  • Liman, E. R. (2010). Changing Taste by Targeting the Ion Channel TRPM5. The Open Drug Discovery Journal, 2(1), 3-8. Available at: [Link]

  • TRPM5-expressing cells of the gastrointestinal tract have morphological... (n.d.). ResearchGate. Available at: [Link]

  • Virginio, C., et al. (2022). Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay. SLAS Discovery, 27(3), 136-144. Available at: [Link]

  • Stank, A., et al. (2012). Fluorescence-based Tl(+)-influx assays as a novel approach for characterization of small-conductance Ca(2+)-activated K (+) channel modulators. Methods in Molecular Biology, 869, 353-366. Available at: [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery. (2023). PMC. Available at: [Link]

  • High-Throughput Screening. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Trpm5 facilitates Ca2+ influx in X. laevis oocytes... (n.d.). ResearchGate. Available at: [Link]

  • Mitrovic, S., et al. (2013). TRPM5-mediated calcium uptake regulates mucin secretion from human colon goblet cells. eLife, 2, e00658. Available at: [Link]

  • Barilli, A., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5931-5955. Available at: [Link]

  • Z-factor. (n.d.). Wikipedia. Available at: [Link]

  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025). Sygnature Discovery. Available at: [Link]

  • A Thallium-Based Screening Procedure to Identify Molecules That Modulate the Activity of Ca2+-Activated Monovalent Cation. (n.d.). University Foundation. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. Available at: [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. Available at: [Link]

  • Hit to Lead Assays: Accelerating Early Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

  • Data analysis approaches in high throughput screening. (2014). IntechOpen. Available at: [Link]

  • Liu, B., et al. (2021). Structures of TRPM5 channel elucidate mechanism of activation and inhibition. bioRxiv. Available at: [Link]

  • Full article: High-Throughput Ion Channel Screening: A “Patch”-Work Solution. (2018). Taylor & Francis Online. Available at: [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Available at: [Link]

  • Pauk, D., et al. (2007). The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells. PMC. Available at: [Link]

  • High Throughput Screening Method for Identifying Potential Agonists and Antagonists of Arabidopsis thaliana Cytokinin Receptor CRE1/AHK4. (2017). Frontiers. Available at: [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Available at: [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. Available at: [Link]

  • ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs. (2012). ACS Publications. Available at: [Link]

  • Liman, E. R. (2018). TRPM4 and TRPM5 are both required for normal signaling in taste receptor cells. PNAS, 115(3), E532-E539. Available at: [Link]

  • Hit & Lead Discovery. (n.d.). AXXAM. Available at: [Link]

  • On HTS: Z-factor. (2023). Drug Discovery Pro. Available at: [Link]

  • Peer review in TRPM5-mediated calcium uptake regulates mucin secretion from human colon goblet cells. (2013). eLife. Available at: [Link]

  • Accessing the High Throughput Screening Data Landscape. (n.d.). PMC. Available at: [Link]

  • Differences & Connections Between ADME & DMPK in Drug Research. (n.d.). Creative Biolabs. Available at: [Link]

  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen. Available at: [Link]

  • High throughput screening of inverse agonists. (n.d.). Sygnature Discovery. Available at: [Link]

  • Advances in ion channel high throughput screening: where are we in 2023? (2023). CentAUR. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Available at: [Link]

  • Talavera, K., et al. (2007). The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells. The Journal of Neuroscience, 27(21), 5461-5469. Available at: [Link]

  • Collection of Data Variation Using a High-Throughput Image-Based Assay Platform Facilitates Data-Driven Understanding of TRPA1 Agonist Diversity. (2022). MDPI. Available at: [Link]

  • ADMET & DMPK. (n.d.). Concept Life Sciences. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Available at: [Link]

  • ADME DMPK Studies. (n.d.). Charles River Labs. Available at: [Link]

  • Optimize drug discovery with advanced Hit to Lead technology. (n.d.). Symeres. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Welcome to the technical support center for the synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. Our approach is rooted in mechanistic understanding and field-proven insights to provide you with a self-validating system for troubleshooting.

Introduction to the Synthesis

The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] The synthesis of the 6-carbonitrile derivative, a key intermediate for further functionalization, can be challenging. This guide will focus on a common and effective synthetic strategy: the cyclization of a suitably substituted phenethylamine derivative. We will address frequently asked questions and provide detailed troubleshooting protocols to optimize your reaction outcomes.

Core Synthetic Pathway: A Pictet-Spengler Approach to the Lactam

A robust method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinolines involves an intramolecular cyclization, akin to the principles of the Pictet-Spengler reaction.[1] The general workflow involves the reaction of a substituted phenethylamine with a suitable carbonyl compound, followed by cyclization and oxidation or, more directly, the cyclization of an N-acylated phenethylamine derivative.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps SM1 4-cyano-phenethylamine Acylation N-Acylation SM1->Acylation SM2 Acylating Agent (e.g., Chloroacetyl chloride) SM2->Acylation Cyclization Intramolecular Friedel-Crafts Cyclization Acylation->Cyclization Intermediate Product 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Cyclization->Product

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My N-acylation step is resulting in a low yield and multiple byproducts. What could be the cause?

A1: Senior Application Scientist Insights

Low yields in the N-acylation of 4-cyano-phenethylamine are often due to side reactions or suboptimal reaction conditions. The primary amine can be a strong enough nucleophile to react more than once, and the presence of any moisture can hydrolyze the acylating agent.

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry:

    • Ensure the 4-cyano-phenethylamine is pure and dry.

    • Use a high-purity, freshly opened or distilled acylating agent (e.g., chloroacetyl chloride).

    • Carefully control the stoichiometry. A slight excess (1.05-1.1 equivalents) of the acylating agent is often optimal.

  • Solvent and Temperature Control:

    • Use an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure the solvent is thoroughly dried before use.

    • Perform the reaction at a low temperature (0 °C to start) and allow it to slowly warm to room temperature. This helps to control the exothermicity of the reaction and minimize side product formation.

  • Base Selection:

    • The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing in the acylation.

    • Add the base slowly to the reaction mixture.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFPrevents hydrolysis of the acylating agent.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes byproducts.
Base Triethylamine or DIPEAScavenges acid without acting as a nucleophile.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Q2: The intramolecular Friedel-Crafts cyclization is not proceeding to completion, or I am observing charring and decomposition.

A2: Senior Application Scientist Insights

The intramolecular Friedel-Crafts cyclization to form the lactam ring is a critical and often challenging step. Incomplete reaction or decomposition is typically related to the choice and amount of the Lewis acid catalyst, reaction temperature, and reaction time. The cyano group is deactivating, making the aromatic ring less susceptible to electrophilic attack.

Troubleshooting Protocol:

  • Lewis Acid Catalyst:

    • A strong Lewis acid is required. Polyphosphoric acid (PPA) or a combination of PCl₅/AlCl₃ are commonly used.

    • The amount of Lewis acid is crucial. A stoichiometric excess is often necessary. Start with a 1:5 molar ratio of substrate to AlCl₃.

    • For PPA, ensure it is well-stirred and the substrate is intimately mixed.

  • Temperature and Reaction Time:

    • This reaction often requires elevated temperatures to overcome the activation energy. However, excessive heat can lead to decomposition.

    • Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, incrementally increase the temperature. Prolonged reaction times at high temperatures should be avoided. If the reaction mixture darkens significantly, it is an indication of decomposition.[3]

Lewis AcidStarting TemperatureKey Considerations
AlCl₃ 0 °C then warm to 60-80 °CCan be aggressive; control addition and temperature carefully.
PPA 80-100 °CViscous; requires efficient stirring.
Eaton's Reagent Room Temperature to 60 °CMilder alternative, may lead to cleaner reactions.

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Caption: Troubleshooting flowchart for the cyclization step.

Q3: I am having difficulty purifying the final product. What are the best practices for purification?

A3: Senior Application Scientist Insights

Purification of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile can be complicated by the presence of starting materials, byproducts, and residual catalyst. The polarity of the lactam can also lead to tailing on silica gel chromatography.

Troubleshooting Protocol:

  • Work-up Procedure:

    • A careful aqueous work-up is essential to remove the Lewis acid. For AlCl₃, a quench with ice-cold dilute HCl is effective. For PPA, dilution with a large volume of water followed by neutralization with a base (e.g., NaHCO₃) is necessary.

    • Extract the product into a suitable organic solvent like ethyl acetate or DCM. Multiple extractions may be required.

  • Crystallization:

    • If the crude product is a solid, recrystallization is often the most effective purification method.

    • Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures and insoluble at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

  • Chromatography:

    • If chromatography is necessary, consider using a silica gel column with a gradient elution system. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[4]

    • To reduce tailing, a small amount of a modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize acidic sites on the silica gel.

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System (e.g., Ethanol, Ethyl Acetate/Hexane)High purity crystalline solid.
Column Chromatography Mobile Phase Gradient (e.g., Hexane/Ethyl Acetate)Separation from impurities of different polarities.
Work-up Careful quenching and extractionRemoval of inorganic salts and catalyst residues.

Experimental Protocols

Protocol 1: N-Acylation of 4-cyano-phenethylamine
  • Dissolve 4-cyano-phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • To a flask containing anhydrous AlCl₃ (5.0 eq) under an inert atmosphere, add anhydrous dichloroethane.

  • Cool the suspension to 0 °C and add the crude N-acylated intermediate from Protocol 1 in portions.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Add concentrated HCl to dissolve any aluminum salts.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. [Link]

  • Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. Chemistry – A European Journal. [Link]

  • Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. Journal of Clinical Chemistry and Laboratory Medicine. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9- carboxylic acids from isatins and. ARKIVOC. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. [Link]

Sources

Optimization

Troubleshooting low solubility of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing formulation and analytical workflows for heterocyclic building blocks, I frequently guide researchers through the thermodynamic hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing formulation and analytical workflows for heterocyclic building blocks, I frequently guide researchers through the thermodynamic hurdles of drug solubilization.

Working with 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile presents a unique biophysical challenge. While the parent scaffold (1,2,3,4-tetrahydroisoquinoline) is a basic amine with excellent aqueous solubility (~20 g/L), the functionalized derivative you are working with is notoriously insoluble. This guide is designed to deconstruct the root causes of this insolubility and provide self-validating, field-proven protocols to overcome it.

Part 1: Diagnostic Core – The Causality of Insolubility

Q: Why does 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile exhibit such poor aqueous solubility compared to standard tetrahydroisoquinolines?

A: The insolubility is driven by a massive thermodynamic penalty associated with breaking its crystal lattice. The introduction of the 1-oxo group converts the basic amine into a neutral, highly stable lactam. This lactam motif acts as both a strong hydrogen bond donor (N–H) and acceptor (C=O). Coupled with the highly polarizable 6-carbonitrile group, the molecules form tightly packed, highly ordered crystal lattices.

To dissolve this compound, water must break these strong intermolecular forces. Because the free energy of aqueous solvation cannot overcome the high crystal lattice energy, the compound remains practically insoluble in pure water. Over 40% of new chemical entities (NCEs) face similar roadblocks, necessitating advanced formulation techniques [1].

InsolubilityMechanisms Compound 1-Oxo-1,2,3,4-THIQ-6-CN Lactam Lactam Motif (Strong H-Bonding) Compound->Lactam Aromatic Planar Aromatic Core (Hydrophobic) Compound->Aromatic Nitrile Nitrile Group (Dipole Interactions) Compound->Nitrile Lattice High Crystal Lattice Energy Lactam->Lattice Solvation High Solvation Energy Penalty Aromatic->Solvation Nitrile->Lattice Insoluble Poor Aqueous Solubility (< 10 µg/mL) Lattice->Insoluble Solvation->Insoluble

Logical relationship defining the thermodynamic barriers to aqueous solubility.

Part 2: Strategic Formulation Workflows

Q: What is the recommended strategy for solubilizing this compound for in vitro biochemical assays?

A: For in vitro assays, we rely on a co-solvent approach . Because the compound is highly crystalline and lipophilic, utilizing a water-miscible organic solvent like DMSO disrupts the solute-solute interactions. Co-solvents lower the dielectric constant of the aqueous media, which can exponentially increase the solubility of poorly soluble compounds by thousands of times [2]. However, to prevent the drug from "crashing out" upon dilution into the assay buffer, a secondary surfactant (like Tween-80) must be used to lower the interfacial tension.

Q: How do we formulate this compound for in vivo PK/PD studies without causing precipitation upon injection?

A: Direct injection of DMSO stocks into aqueous physiological buffers often leads to rapid precipitation because the solvent diffuses away faster than the drug can dissolve. For in vivo applications, we must use inclusion complexation or amorphous solid dispersions (ASDs) [3]. We highly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation for this specific structure. The hydrophobic aromatic core of the tetrahydroisoquinoline derivative inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively masking the hydrophobic bulk [1].

FormulationWorkflow Start Solubility Troubleshooting App Target Application? Start->App InVitro In Vitro Assays App->InVitro Cell/Biochemical InVivo In Vivo Dosing App->InVivo Animal Models Cosolvent Co-solvent System (DMSO/Tween) InVitro->Cosolvent Complex Inclusion Complexation (HP-β-CD) InVivo->Complex Low/Medium Dose ASD Amorphous Solid Dispersion (HPMC/PVP) InVivo->ASD High Dose (Oral)

Decision matrix for selecting formulation strategies based on experimental application.

Part 3: Validated Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to your biological assays unless the validation criteria at the end of each protocol are met.

Protocol A: Co-Solvent Solubilization for In Vitro Assays

Mechanism: Dielectric constant manipulation and micellar shielding.

  • Primary Solubilization: Weigh 1.72 mg of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile and dissolve in 100 µL of 100% DMSO to create a 100 mM master stock. Vortex vigorously for 2 minutes.

  • Surfactant Coating: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Titration: Slowly add 10 µL of the DMSO master stock dropwise into 990 µL of the Tween-80/PBS buffer while continuously vortexing. Causality note: Continuous kinetic energy prevents localized supersaturation, avoiding nucleation.

  • Self-Validation Step (Critical): Transfer 200 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader.

    • Pass: OD600 < 0.05. The solution is a true solution and validated for assay use.

    • Fail: OD600 ≥ 0.05. Sub-visual precipitation (colloidal crashing) has occurred. You must increase the surfactant ratio or decrease the final compound concentration.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Mechanism: Host-guest complexation masking the hydrophobic lattice.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline. Stir until completely transparent.

  • Compound Addition: Add the compound powder directly to the HP-β-CD solution to achieve a target concentration of 2.5 mg/mL.

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 45 minutes. The thermal energy breaks the initial crystal lattice, allowing the cyclodextrin cavities to capture the free molecules.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step (Critical): Centrifuge the mixture at 10,000 x g for 15 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a known standard curve.

    • Pass: The quantified concentration is ≥ 95% of the theoretical dose, and no visible pellet is present. The formulation is safe for animal dosing.

    • Fail: A visible pellet remains, indicating incomplete complexation. The un-complexed drug will cause erratic PK profiles. Switch to an Amorphous Solid Dispersion (ASD) approach [4].

Part 4: Quantitative Benchmarks

The table below summarizes the expected solubility enhancements for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile using the methodologies described above. Use this as a benchmark for your formulation success.

Formulation VehicleSolubilization TechniqueEstimated Solubility LimitPrimary Application
Pure Water (pH 7.4) Baseline< 0.01 mg/mLNone (Fails QC)
1% DMSO / 99% PBS Direct Dilution~ 0.05 mg/mLLow-concentration biochemical assays
1% DMSO / 1% Tween-80 / 98% PBS Co-solvent + Surfactant~ 0.50 mg/mLHigh-throughput cell-based screening
20% HP-β-CD in Saline Inclusion Complexation~ 2.50 mg/mLIn vivo Intravenous (IV) / Intraperitoneal (IP)
HPMC / PVP Matrix Amorphous Solid Dispersion (ASD)> 5.00 mg/mLIn vivo Oral Gavage (PO)

Note: Amorphous Solid Dispersions (ASDs) have long been established as an effective method for enhancing drug solubility and improving bioavailability for oral routes, particularly for highly crystalline lactams [5].

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC National Institutes of Health (NIH)[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC National Institutes of Health (NIH)[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC National Institutes of Health (NIH)[Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs - PMC National Institutes of Health (NIH)[Link]

Troubleshooting

FAQ 1: What are the primary byproducts observed during the crystallization of THIQ-6-CN, and what is the mechanistic causality?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the isolation of 1-Oxo-1,2,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the isolation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (THIQ-6-CN).

This compound is a highly valuable bicyclic intermediate used in the synthesis of advanced therapeutics, including PRMT5 and PARP inhibitors[1]. However, its functional groups—a susceptible tetrahydroisoquinoline core and an electrophilic nitrile—make it prone to specific degradation pathways during crystallization.

Below is our definitive Q&A guide to diagnosing, resolving, and validating your crystallization workflows.

Answer: The crystallization of THIQ-6-CN is primarily complicated by two distinct degradation pathways driven by thermodynamic and environmental factors:

  • Oxidative Rearomatization (Isoquinoline Formation): The tetrahydroisoquinoline (THIQ) core is highly susceptible to autoxidation. In the presence of dissolved atmospheric oxygen and trace transition metals (often carried over from upstream cross-coupling steps), the THIQ core undergoes oxidative rearomatization to form 1-oxo-isoquinoline-6-carbonitrile[2]. Mechanistically, this occurs via the formation of a transient nitrone intermediate at the C3/C4 position, which subsequently dehydrates and oxidizes to yield the fully aromatic isoquinoline system[3].

  • Nitrile Hydrolysis (Carboxamide Formation): The C6-carbonitrile group is highly electrophilic. If the crystallization solvent contains residual water and the pH deviates from strict neutrality, the nitrile undergoes nucleophilic attack by water. This forms an imidic acid tautomer that rapidly isomerizes into 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxamide[4]. This base- or acid-catalyzed hydrolysis is a classic limitation when using protic solvents or unoptimized aqueous anti-solvents[5].

G THIQ THIQ-6-CN (Starting Material) O2 Dissolved O2 + Trace Metals THIQ->O2 Autoxidation Nitrone Transient Nitrone Intermediate O2->Nitrone C3/C4 Oxidation Isoquinoline 1-Oxo-isoquinoline-6-carbonitrile (Oxidized Byproduct) Nitrone->Isoquinoline Rearomatization

Fig 1: Mechanism of oxidative rearomatization of THIQ-6-CN to its isoquinoline byproduct.

FAQ 2: How can I optimize the cooling crystallization profile to purge the oxidized byproduct without inducing oiling out?

Answer: Oiling out (liquid-liquid phase separation, LLPS) occurs when the supersaturation level exceeds the metastable zone width (MSZW) before nucleation can occur[6]. This amorphous phase physically traps structurally similar impurities like the oxidized isoquinoline derivative. To prevent this, a strictly controlled, seeded cooling crystallization protocol is required.

Standard Operating Protocol: Seeded Cooling Crystallization

  • Dissolution: Dissolve crude THIQ-6-CN in anhydrous ethyl acetate (EtOAc) at 70°C to achieve a concentration of 150 mg/mL. Ensure the reactor is continuously sparged with nitrogen to suppress autoxidation[2].

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE filter to remove trace particulate matter and insoluble metal catalysts that act as oxidation promoters.

  • Cooling to Seeding Temperature: Cool the solution linearly to 55°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1-2 wt% of high-purity THIQ-6-CN seeds (pre-milled to a chord length of 20-50 µm). Hold the temperature isothermally at 55°C for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

  • Controlled Cooling: Cool the suspension from 55°C to 5°C at a slow, non-linear (cubic) cooling rate of 0.1°C/min to 0.3°C/min. This maintains supersaturation strictly within the MSZW, favoring crystal growth over secondary nucleation and rejecting the isoquinoline impurity into the mother liquor.

  • Isolation: Filter the slurry and wash the cake with cold (5°C) EtOAc/heptane (1:1 v/v).

Quantitative Impact of Cooling Rate on Impurity Rejection

Cooling Profile Cooling Rate (°C/min) Seeding Yield (%) Isoquinoline Byproduct (%) Carboxamide Byproduct (%)
Fast Linear 1.0 No 88.2 2.4 0.5
Slow Linear 0.2 No 85.1 1.1 0.6
Stepwise Isothermal 0.5 (with holds) Yes 89.5 0.4 0.3

| Cubic (Optimized) | 0.1 to 0.3 | Yes | 91.3 | < 0.1 | < 0.1 |

FAQ 3: How do we prevent nitrile hydrolysis when using anti-solvent crystallization?

Answer: To prevent the conversion of the carbonitrile to the carboxamide, water must be strictly excluded, and the thermodynamic activity of the solvent must be controlled[7].

Standard Operating Protocol: Anhydrous Anti-Solvent Addition

  • Prepare a saturated solution of THIQ-6-CN in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 25°C.

  • Use anhydrous n-heptane as the anti-solvent. Ensure the water content of both solvents is < 500 ppm via Karl Fischer titration prior to use.

  • Dose the n-heptane at a strictly controlled rate (e.g., 0.05 mass equivalents per minute) using a programmable syringe pump. Rapid addition spikes local supersaturation, causing amorphous precipitation that physically traps trace water and promotes solid-state hydrolysis over time.

  • Maintain the system under an argon or nitrogen blanket throughout the addition and subsequent aging period to prevent atmospheric moisture ingress.

FAQ 4: How can I validate the structural integrity and purity of the crystallized product in real-time?

Answer: Implementing Process Analytical Technology (PAT) creates a self-validating system that monitors both physical crystallization dynamics and chemical integrity simultaneously[6].

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Deploy an in-situ ATR-FTIR probe to monitor the liquid phase. The C≡N stretch of the intact carbonitrile is highly distinct at ~2215 cm⁻¹[8]. A decrease in this signal, coupled with the emergence of a primary amide C=O stretch at ~1660-1680 cm⁻¹[8], provides real-time detection of nitrile hydrolysis[9].

  • Focused Beam Reflectance Measurement (FBRM): Insert an FBRM probe to track the Chord Length Distribution (CLD) of the crystals[10]. By monitoring the counts of fine particles (<10 µm) versus coarse particles (50-150 µm), you can detect the onset of oiling out (which appears as a sudden spike in spherical droplet counts) or unwanted secondary nucleation[11].

G Dissolution 1. Anhydrous Dissolution FBRM 2. FBRM Monitoring Dissolution->FBRM AntiSolvent 3. Controlled Anti-solvent Dosing FBRM->AntiSolvent MSZW Tracking FTIR 4. In-situ ATR-FTIR Validation AntiSolvent->FTIR C≡N Intact? Filtration 5. Isolation & Filtration FTIR->Filtration Purity Confirmed

Fig 2: PAT-integrated anti-solvent crystallization workflow for real-time validation.

Sources

Optimization

Technical Support Center: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivatives. This scaffold is a cornerstone in modern medicinal chemistry, appearing in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivatives. This scaffold is a cornerstone in modern medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1][2] However, its synthesis can present unique challenges related to catalytic efficiency, reaction control, and product purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your own reactions effectively.

Section 1: Foundational Catalytic Strategies

The construction of the 1-oxo-THIQ core typically relies on intramolecular cyclization strategies. The presence of the C6-carbonitrile group requires that the chosen catalytic system is tolerant of this electron-withdrawing functionality. Two primary and robust catalytic routes are commonly adapted for this purpose: the Bischler-Napieralski reaction followed by oxidation, and tandem reactions that form the lactam in-situ.

  • Bischler-Napieralski / Reduction / Oxidation Pathway: This classic multi-step approach offers reliability and modularity.[3][4][5] It involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline and subsequently oxidized to the desired 1-oxo lactam.

  • Tandem Annulation/Cyclization: Modern methods often focus on atom economy and step-efficiency.[6] For instance, transition-metal-catalyzed annulation of substituted benzamides with alkynes or other coupling partners can directly generate the isoquinolone core.[7][8][9]

Below is a generalized workflow illustrating the key decision points in synthesizing these derivatives.

sub Starting Materials (e.g., Substituted β-phenylethylamine) acyl Acylation sub->acyl tandem One-Pot Tandem Reaction Strategy (e.g., Michael-Lactamization) sub->tandem Alternative Route bischler Bischler-Napieralski Cyclization (Lewis Acid) acyl->bischler dhiq 3,4-Dihydroisoquinoline Intermediate bischler->dhiq reduc Catalytic Hydrogenation or Hydride Reduction dhiq->reduc thiq THIQ Core reduc->thiq oxid Oxidation to Lactam thiq->oxid final Target Molecule: 1-Oxo-THIQ-6-CN oxid->final tandem->final

Caption: High-level workflow for 1-Oxo-THIQ synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low Reaction Yield & Conversion

Q: My reaction has stalled, showing low conversion of the starting material even after extended reaction times. What are the primary factors to investigate?

A: This is a frequent issue, often pointing to problems with catalytic activity or suboptimal reaction conditions.

  • Cause 1: Catalyst Inactivity or Deactivation: The catalyst is the engine of your reaction. Its failure is the most common cause of low conversion.

    • Diagnosis: Has the catalyst been properly activated and handled under an inert atmosphere (if required)? Many hydrogenation catalysts (e.g., Pt/C, Pd/C) are pyrophoric and sensitive to air. Catalyst deactivation can occur mid-reaction due to poisoning by impurities (sulfur, halides) in your reagents or solvent, or by fouling, where carbonaceous material physically blocks active sites.[10][11][12]

    • Solution:

      • Reagent Purity: Ensure solvents are anhydrous and reagents are free from potential catalyst poisons. Consider passing reagents through a plug of activated alumina.

      • Catalyst Handling: Use fresh, high-quality catalyst from a reputable supplier. Handle air-sensitive catalysts in a glovebox or under a stream of argon.

      • Temperature Profile: For hydrogenation, thermal degradation (sintering) can occur if the temperature is too high, causing irreversible loss of active surface area.[13][14] Re-evaluate your reaction temperature; sometimes a lower temperature for a longer duration is more effective.

  • Cause 2: Incorrect Reaction Conditions:

    • Diagnosis: Are the temperature, pressure (for hydrogenations), and concentration optimal? The Pictet-Spengler reaction, for example, is highly dependent on the acid catalyst's strength and concentration.[3][5]

    • Solution: Perform a systematic optimization. Screen different solvents, as solvent polarity can influence substrate solubility and reaction kinetics. For hydrogenations, ensure efficient stirring to overcome mass transfer limitations between the gas (H₂), liquid, and solid catalyst phases.

Problem Area 2: Poor Selectivity & Byproduct Formation

Q: My crude ¹H NMR shows a complex mixture of products. What are the likely side reactions and how can I suppress them?

A: Byproduct formation indicates that reaction conditions are favoring undesired pathways. Identifying the structure of major impurities is key to diagnosing the problem.

  • Cause 1: Over-reduction (in Hydrogenation Steps):

    • Diagnosis: If you are reducing a dihydroisoquinoline intermediate to the tetrahydroisoquinoline, it's possible to over-reduce the nitrile group or other sensitive functionalities.

    • Solution:

      • Catalyst Choice: Switch to a less active catalyst. For example, if you are using Palladium on Carbon (Pd/C), consider Platinum(IV) oxide (Adam's catalyst) which can sometimes offer different selectivity.

      • Condition Control: Reduce the hydrogen pressure and/or reaction temperature.

      • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it immediately upon consumption of the starting material.

  • Cause 2: Dimerization or Polymerization:

    • Diagnosis: Aldehydes used in Pictet-Spengler type reactions can self-condense under acidic or basic conditions.[15] Similarly, highly reactive intermediates can polymerize.

    • Solution: Control the rate of addition. Adding the aldehyde slowly to the reaction mixture can maintain its concentration at a low level, favoring the desired intramolecular reaction over intermolecular side reactions. Ensure the temperature is not excessively high.

  • Cause 3: Lack of Regioselectivity:

    • Diagnosis: In Bischler-Napieralski or Friedel-Crafts type cyclizations, if there are multiple possible sites for electrophilic aromatic substitution, you may get a mixture of regioisomers.[7]

    • Solution: The regioselectivity is dictated by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally direct the cyclization. If your substrate yields poor regioselectivity, you may need to redesign the synthesis to include a stronger directing group that can be removed later.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal catalyst for the reduction of the 3,4-dihydroisoquinoline intermediate?

A: Catalyst selection is a balance between reactivity and selectivity. A good starting point is a screening of common heterogeneous hydrogenation catalysts.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)Key Characteristics & Considerations
10% Pd/C 5-10%50 - 50025 - 80Highly active, can sometimes lead to over-reduction. Good first choice.
PtO₂ (Adam's Cat.) 1-5%50 - 50025 - 60Generally less prone to over-reduction of aromatic systems than Pd/C.
Raney Nickel 10-20%500 - 100050 - 150Very active and cost-effective, but may require higher pressures/temperatures. Can be sensitive to sulfur.
NaBH₄ / MeOH 1.5 - 4.0 eq.N/A0 - 25A chemical reductant, avoids high-pressure equipment. Good for small-scale synthesis. Selectivity can be an issue.[4]

Q: What is the role of the acid in a Pictet-Spengler or Bischler-Napieralski reaction, and how do I select one?

A: The acid serves two purposes: it catalyzes the formation of the key electrophilic intermediate (an iminium ion in the Pictet-Spengler reaction) and promotes the subsequent intramolecular cyclization.[3][5]

  • Brønsted Acids (e.g., TFA, HCl): Commonly used and effective, especially for electron-rich aromatic rings. Trifluoroacetic acid (TFA) is often a good choice as it can also serve as the solvent.[3]

  • Lewis Acids (e.g., POCl₃, P₂O₅, BF₃·OEt₂): Required for the Bischler-Napieralski reaction to dehydrate the amide intermediate.[3] They are generally used for less activated aromatic systems.

Q: What are the best practices for monitoring reaction progress to avoid byproduct formation?

A: Real-time monitoring is crucial.

  • Thin-Layer Chromatography (TLC): Fast, cheap, and effective. Develop a good solvent system that clearly separates your starting material, intermediate(s), and final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the mass of the desired product and identify the masses of major byproducts, which is invaluable for troubleshooting.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Reduction of a 1-Substituted-6-carbonitrile-3,4-dihydroisoquinoline

This protocol is a general guideline and must be adapted based on the specific substrate.

  • Inerting the Reaction Vessel: To a flame-dried hydrogenation vessel equipped with a magnetic stir bar, add the 3,4-dihydroisoquinoline substrate (1.0 eq).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 0.10 w/w).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., Methanol, Ethyl Acetate, or Acetic Acid) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • System Purge: Seal the vessel, attach it to the hydrogenation apparatus, and carefully purge the headspace with hydrogen gas (or vacuum/N₂ cycles followed by H₂) 3-5 times to remove all oxygen.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring. If necessary, heat the reaction to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking aliquots for TLC or LC-MS analysis (requires careful de-pressurization and re-purging).

  • Work-up: Once the reaction is complete, cool to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.

Section 5: Troubleshooting Logic

When faced with a problematic reaction, a logical decision-making process is essential. The following diagram outlines a typical troubleshooting workflow.

start Problem: Low Yield or Impure Product check_conversion Is Starting Material (SM) Consumed? start->check_conversion low_conv Low Conversion check_conversion->low_conv No high_conv SM Consumed, but Low Yield of Product (P) check_conversion->high_conv Yes check_catalyst Verify Catalyst Activity: - Use fresh catalyst - Check handling (air?) - Purify reagents/solvents low_conv->check_catalyst check_conditions Optimize Conditions: - Increase Temperature? - Increase Pressure (H2)? - Change Solvent? check_catalyst->check_conditions success Optimized Reaction check_conditions->success analyze_byproducts Identify Byproducts (LC-MS, NMR) high_conv->analyze_byproducts over_reaction Side Reaction Dominates analyze_byproducts->over_reaction Known Side Product degradation Product Degradation analyze_byproducts->degradation Complex Mixture/ Decomposition sol_over_reaction Modify Selectivity: - Milder catalyst/reagent - Lower temperature - Shorter reaction time over_reaction->sol_over_reaction sol_degradation Improve Stability: - Lower temperature - Buffer pH - Work up immediately degradation->sol_degradation sol_over_reaction->success sol_degradation->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.
  • Bak, A., et al. (2023). Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. European Journal of Organic Chemistry. Available at: [Link]

  • Yoncheva, E., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Pharmaceuticals. Available at: [Link]

  • Beke, T., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. Available at: [Link]

  • Marrero-Tellado, J. J., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Kollár, L., & Kégl, T. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts. Available at: [Link]

  • Ruijter, E., et al. (2015). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, K., & Li, X. (2021). Isoquinolone Syntheses by Annulation Protocols. Molecules. Available at: [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Guan, Z. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • Hajos, Z. G. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Liu, W-B., et al. (2014). Asymmetric synthesis of N,O-heterocycles via enantioselective iridium-catalysed intramolecular allylic amidation. Chemical Communications. Available at: [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Pacific Biosciences. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Niu, L., et al. (2010). Atom-Economical Synthesis of N-Heterocycles via Cascade Inter-/Intramolecular C−N Bond-Forming Reactions Catalyzed by Ti Amides. Journal of the American Chemical Society. Available at: [Link]

  • Li, G-X., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry. Available at: [Link]

  • Beke, T., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Liu, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy & Environment. Available at: [Link]

  • Richardson, J. T. (1990). Deactivation of supported copper metal catalysts for hydrogenation reactions. Applied Catalysis. Available at: [Link]

  • McDonald, R. I., et al. (2014). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Organic Letters. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]

  • Wang, S., et al. (2024). Recent Advances in Nickel-Based Catalysts for Hydrogenation Reactions: Deactivation Mechanisms and Design Principles. ACS Catalysis. Available at: [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile during storage

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the structural integrity of your building blocks dictates the success of your downstream synthesis and biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that the structural integrity of your building blocks dictates the success of your downstream synthesis and biological assays.

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1211536-11-6) is a highly valuable scaffold, but it possesses two distinct chemical liabilities: a partially saturated heterocycle and a reactive nitrile group. This guide bypasses generic storage advice to provide you with the mechanistic causality behind its degradation, field-proven troubleshooting strategies, and self-validating analytical protocols.

Mechanistic Profiling: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers acting upon the molecule.

  • Oxidative Aromatization (The THIQ Core): While the 1-oxo (lactam) group withdraws electron density and provides more stability than a fully reduced tetrahydroisoquinoline (THIQ), the aliphatic C3 and C4 benzylic positions remain highly vulnerable to aerobic oxidation. Exposure to ambient oxygen and transition metal impurities catalyzes a C-N bond oxidation, leading to semi-aromatized dihydroisoquinoline (DHIQ) intermediates and eventually fully aromatic isoquinolines (1)[1]. Furthermore, ambient light exposure generates singlet oxygen, which rapidly accelerates this semi-oxidation pathway (2)[2].

  • Nucleophilic Hydrolysis (The Nitrile Group): The C6-carbonitrile group is a prime target for nucleophilic attack by water. While this hydration to a primary amide (and subsequent hydrolysis to a carboxylic acid) is classically driven by extremes in pH (3)[3], uncatalyzed neutral hydrolysis will steadily occur over long-term storage if the solid is exposed to ambient atmospheric moisture (4)[4].

Troubleshooting FAQs

Q: My solid batch has developed a faint yellow tint over the last six months. Is it compromised? A: Yes, discoloration is a primary indicator of degradation. The yellowing is caused by oxidative rearomatization. As the C3-C4 bond oxidizes, the resulting DHIQ or isoquinoline derivatives form an extended pi-conjugation system that shifts the molecule's absorption spectrum into the visible light region[1]. You must re-analyze the purity via HPLC before use.

Q: I observed a new, highly polar peak in my LC-MS chromatogram after storing the compound in an aqueous biological buffer. What is it? A: This is almost certainly the primary amide or carboxylic acid derivative resulting from nitrile hydrolysis. Because these derivatives are significantly more polar than the parent carbonitrile, they will elute much earlier on a standard Reverse-Phase C18 column. Always prepare aqueous stock solutions fresh prior to your assays[4].

Q: Can I store this compound as a long-term stock solution in THF to avoid moisture? A: We strongly advise against this. Ethereal solvents like Tetrahydrofuran (THF) degrade over time to form peroxides. These peroxides act as radical initiators that will rapidly accelerate the oxidation of the THIQ core[5]. If solution storage is absolutely mandatory, use anhydrous, peroxide-free Acetonitrile blanketed with Argon, and consider adding 0.01% Butylated Hydroxytoluene (BHT) as a radical scavenger (5)[5].

Systems Workflow: Degradation & Intervention

G API 1-Oxo-1,2,3,4-THIQ-6-carbonitrile Oxidation Oxidative Aromatization (C3/C4 Positions) API->Oxidation O2, Photons, Metals Hydrolysis Nitrile Hydrolysis (-CN Group) API->Hydrolysis H2O, pH Stress DHIQ Dihydroisoquinoline (Yellow Chromophore) Oxidation->DHIQ Amide Primary Amide / Carboxylic Acid Hydrolysis->Amide Argon Argon/N2 Blanket Argon->Oxidation Displaces O2 Amber Amber Glass (Block Light) Amber->Oxidation Prevents Singlet O2 Desiccant Desiccation Desiccant->Hydrolysis Removes Moisture Temp Low Temp (2-8°C) Temp->Oxidation Slows Kinetics Temp->Hydrolysis Slows Kinetics

Degradation pathways of 1-Oxo-THIQ-6-carbonitrile and corresponding storage interventions.

Validated Experimental Protocols

A standard HPLC run is insufficient for rigorous quality control because it assumes all degradation products are visible. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a Self-Validating Forced Degradation Protocol . This system uses Mass Balance calculations to prove that no degradation products are "hiding" off-column or lacking a UV chromophore.

Protocol: Self-Validating Stability-Indicating HPLC

Objective: Quantify degradation while ensuring 100% mass accountability.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of the compound in anhydrous, peroxide-free Acetonitrile.

Step 2: Stress Generation (Aliquots) Divide the stock into four separate vials and apply the stress vectors outlined in the Quantitative Data Table (Section 5).

Step 3: Quenching & Orthogonal Detection Neutralize the acid/base samples. Analyze all samples using a dual-detector HPLC system equipped with both a UV/Vis Diode Array Detector (DAD) set to 254 nm and an Evaporative Light Scattering Detector (ELSD). Causality Check: Why ELSD? If the nitrile hydrolyzes and alters the electronic conjugation of the ring, the UV response factor will change, making UV quantification inaccurate. ELSD provides a universal mass response independent of chromophores.

Step 4: The Mass Balance Validation (Critical Step) For each stressed sample, calculate the Mass Balance: Mass Balance (%) =[(Area of Parent + Sum of Area of All Impurities) / Area of Unstressed Control] * 100

  • If Mass Balance is > 95%: The protocol is validated. All degradation pathways are accounted for.

  • If Mass Balance is < 95%: The system flags a failure. Degradation products are either volatile (lost as gas) or precipitating out of the mobile phase. Do not trust the purity readout until the missing mass is found.

Quantitative Degradation Data

The following table summarizes the expected degradation limits and validation thresholds when executing the protocol above. Use this as a benchmark for your internal QC.

Stress VectorReagent / ConditionKinetic DriverPrimary Degradation PathwayExpected Mass Balance (UV/ELSD)
Oxidative 3% H₂O₂25°C, 24hRadical initiationC3/C4 Aromatization (DHIQ)
Acidic 0.1 M HCl60°C, 4hProtonation of -CNNitrile Hydrolysis (Amide)
Basic 0.1 M NaOH25°C, 4hNucleophilic OH⁻ attackNitrile Hydrolysis (Acid)
Photolytic UV/Vis (ICH Q1B)25°C, 48hSinglet OxygenSemi-oxidation

Sources

Optimization

Purification techniques for crude 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile mixtures

Welcome to the Technical Support Center for tetrahydroisoquinolinone derivatives. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a high-value intermediate frequently utilized in the synthesis of PARP inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tetrahydroisoquinolinone derivatives. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a high-value intermediate frequently utilized in the synthesis of PARP inhibitors and other bioactive isoquinoline scaffolds.

Because this compound is typically synthesized via the palladium-catalyzed cyanation of 6-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (often using Zn(CN)₂ and Pd(PPh₃)₄ or Pd₂(dba)₃) [1], crude mixtures are notoriously difficult to purify. They are typically contaminated with transition metal residues, unreacted brominated precursors, and phosphine oxides [2]. This guide provides field-proven, self-validating troubleshooting strategies to isolate the target lactam with >98% purity.

I. Purification Triage Workflow

Before selecting a purification method, it is critical to assess the crude mixture. The following decision matrix outlines the optimal path based on the impurity profile.

PurificationWorkflow Crude Crude 1-Oxo-1,2,3,4-tetrahydroisoquinoline- 6-carbonitrile Mixture TLC TLC / LC-MS Assessment Crude->TLC Analyze Metal Metal Catalyst Removal (e.g., Pd/Zn scavengers) TLC->Metal High Metal Load Chromatography Flash Column Chromatography (Silica Gel, DCM:MeOH) TLC->Chromatography Complex Impurities Recryst Recrystallization (EtOH or EtOAc/Hexane) TLC->Recryst Purity >85% Metal->Chromatography Chromatography->Recryst Final Polishing Pure Pure Target Compound (>98% HPLC) Recryst->Pure

Decision matrix for purifying crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

II. Quantitative Data: Chromatographic Behavior

Understanding the physicochemical properties of the target and its common impurities is essential for designing an effective separation strategy [3].

Compound / ImpurityApprox. LogPNormal Phase R_f (DCM:MeOH 95:5)Reverse Phase RT (C18, 10-90% MeCN)Solubility Profile
6-Bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline (Starting Material)1.80.456.2 minSoluble in THF, moderately in EtOAc
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (Target)1.10.384.5 minPoor in EtOAc/DCM, soluble in hot EtOH/DMF
Triphenylphosphine Oxide (TPPO) (Byproduct)2.80.407.8 minHighly soluble in DCM, EtOAc, and THF

III. Troubleshooting & FAQs

Q1: My crude product is highly contaminated with residual Palladium and Zinc from the cyanation step. Why does this ruin my column chromatography, and how do I fix it? Causality: Palladium complexes and Zn(II) salts act as Lewis acids, coordinating heavily with the Lewis-basic lactam nitrogen/oxygen and the newly formed nitrile group. When loaded onto normal-phase silica, these metal-lactam complexes drag and streak across the column, leading to irreversible binding and massive yield loss. Solution: You must decouple the metals from the target molecule using a chemical scavenger prior to chromatography. Self-Validating Protocol:

  • Dissolve the crude mixture in 10 volumes of THF (tetrahydrofuran).

  • Add an amine- or thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 5 mass equivalents relative to the initial Pd catalyst load.

  • Stir at 40°C for 2–4 hours.

  • Validation Step: Filter a 1 mL aliquot, concentrate it, and test via a colorimetric Pd-test strip or ICP-MS. Proceed to the next step only if Pd is < 10 ppm. If > 10 ppm, add 2 more equivalents of scavenger and stir for another hour.

  • Filter the bulk mixture through a Celite pad and concentrate.

Q2: I am experiencing co-elution of the starting material (6-bromo derivative), TPPO, and the target nitrile during flash chromatography. How can I resolve them? Causality: The bromo and cyano groups have similar steric profiles. On normal-phase silica, the dominant polar interaction is driven by the hydrogen-bonding of the lactam core. Because both molecules share this identical core, their minor dipole differences are masked in standard Hexane/EtOAc systems, leading to identical Rf​ values. Furthermore, TPPO hydrogen-bonds strongly to silica, often co-eluting with lactams [2]. Solution: Switch from a lipophilic solvent system to a highly polar hydrogen-bond disrupting system, or utilize Reverse Phase (C18) chromatography. Self-Validating Protocol:

  • Validation Step (TLC Optimization): Run a TLC using 5% Methanol in Dichloromethane (DCM:MeOH). The nitrile will have a slightly lower Rf​ (0.38) than the bromo precursor (0.45) due to the stronger dipole of the CN group.

  • If Normal Phase is required, run a shallow gradient of 0% to 5% MeOH in DCM.

  • If resolution remains poor (co-elution with TPPO), switch to Preparative HPLC (C18 column). The highly lipophilic TPPO (RT 7.8 min) and bromo-precursor (RT 6.2 min) will be easily separated from the more polar nitrile (RT 4.5 min) using a Water/Acetonitrile gradient with 0.1% TFA.

Q3: The target compound has very poor solubility in DCM or EtOAc, making liquid loading onto the column impossible. What is the best loading technique? Causality: 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile exhibits strong intermolecular hydrogen bonding, forming stable lactam dimers. This crystal packing leads to notoriously low solubility in standard chromatographic solvents. Attempting a liquid load with a suspension will cause severe band broadening and column clogging. Solution: Dry loading onto silica gel. Self-Validating Protocol:

  • Dissolve the crude mixture in a minimal amount of a highly solubilizing solvent (e.g., hot THF or DMF).

  • Add 2.5 mass equivalents of silica gel to the solution.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Validation Step: Swirl the flask. The silica must flow freely like sand without sticking to the glass walls. Any clumping indicates residual solvent, which will disrupt the solvent front and ruin the separation. Redissolve and dry again if clumps are present.

  • Load the dry powder evenly onto the top of the pre-equilibrated column.

IV. Step-by-Step Methodologies

Protocol A: Solvent-Swap Recrystallization (Chromatography-Free)

If LC-MS indicates that the cyanation conversion is >90% and metal scavengers have been applied, chromatography can often be bypassed entirely in favor of recrystallization [3].

  • Dissolution: Take the metal-free crude solid and suspend it in 5 volumes of absolute Ethanol in a round-bottom flask.

  • Heating: Heat the suspension to reflux (78°C) while stirring vigorously. Add up to 2 additional volumes of Ethanol dropwise until complete dissolution is achieved.

  • Hot Filtration:

    • Validation Step: If the solution remains cloudy at reflux, inorganic salts (e.g., ZnBr₂) are present. Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove these insolubles.

  • Controlled Crystallization: Allow the clear filtrate to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0°C) for an additional 2 hours.

  • Isolation: Filter the resulting off-white crystals under a vacuum. Wash the filter cake with 2 volumes of ice-cold Ethanol.

  • Mother Liquor Validation:

    • Validation Step: Analyze the mother liquor via TLC or HPLC. If the target compound is still heavily present (>15% of total area), concentrate the liquor by 50% under vacuum and cool again to induce a second crop of crystals.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to yield pure 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (>98% purity).

V. References

  • Title: CN117242073A - Prmt5抑制剂及其用途 (PRMT5 Inhibitors and their uses) Source: Google Patents URL:

  • Title: Design, Synthesis, and In Vitro Evaluation of Potential West Nile Virus Protease Inhibitors Based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Scaffolds Source: ACS Combinatorial Science / PubMed Central (PMC) URL: [Link]

  • Title: Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Functionalization

Introduction Welcome to the technical support guide for the functionalization of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This scaffold is a valuable building block in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the functionalization of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This scaffold is a valuable building block in medicinal chemistry and drug development, frequently appearing in compounds targeting a range of biological pathways.[1][2] However, its synthetic utility is often hampered by significant steric hindrance around the aromatic ring, particularly at the C-5 and C-7 positions adjacent to the fused lactam ring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you, the research scientist, navigate these challenges. We will delve into the mechanistic basis for common failures and provide field-proven, actionable solutions to drive your projects forward.

Troubleshooting Guides & FAQs

Question 1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-7 position is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a classic issue rooted in steric hindrance impeding multiple steps of the catalytic cycle. The C-7 position is ortho to a bulky quaternary carbon (C-8a) of the fused ring system. This sterically demanding environment can severely slow down both the oxidative addition of the palladium catalyst to the aryl halide and, more critically, the reductive elimination step to form the final product.[3][4] Standard catalyst systems like those using PPh₃ are often ineffective.[3]

Root Cause Analysis:
  • Slow Oxidative Addition: The bulky scaffold can hinder the approach of the Pd(0) catalyst to the C-X bond (where X is Br, Cl, or OTf).

  • Difficult Reductive Elimination: This is often the rate-limiting step for hindered substrates. The steric clash between the bulky isoquinolone core and the coupling partner on the palladium center creates a high energy barrier for the formation of the new C-C or C-N bond.

  • Catalyst Decomposition: Slow catalytic turnover can lead to the formation of inactive palladium black.

Troubleshooting Workflow & Solutions:

The key is to use a catalyst system specifically designed to accelerate the key steps in the catalytic cycle for hindered substrates. This involves selecting bulky, electron-rich ligands that stabilize the catalyst and promote the difficult reductive elimination step.[5]

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} Caption: Troubleshooting workflow for C-7 cross-coupling reactions.

Recommended Catalyst Systems for Hindered Couplings:

The table below summarizes ligand choices proven to be effective for sterically demanding cross-coupling reactions.

Ligand TypeSpecific Ligand ExamplesTarget ReactionKey Advantages
Biaryl Monophosphines SPhos, RuPhos, XPhos, BrettPhosSuzuki, Buchwald-HartwigBulky and electron-rich, promotes fast reductive elimination. Often considered the gold standard for hindered substrates.[5][6][7]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-iPrSuzukiStrong σ-donors that form very stable Pd complexes, preventing catalyst decomposition and promoting oxidative addition.[8][9]
Biaryl Phosphorinanes AliPhos, AlisonPhosBuchwald-HartwigHighly active for coupling hindered anilines with hindered aryl halides, a notoriously difficult transformation.[6][10]
Question 2: I am attempting a direct C-H functionalization/activation at the C-5 position, but I'm seeing no reaction or a mixture of isomers. How can I achieve regioselectivity?

Answer: Direct C-H functionalization on this scaffold is challenging due to multiple competing sites and the lack of strong electronic bias. The C-5 position is sterically shielded by the lactam carbonyl group. Without a directing group, many C-H activation catalysts will preferentially react at the more accessible C-1 position on the tetrahydroisoquinoline ring or other less-hindered positions.[11][12][13]

To achieve regioselectivity at C-5, a directing group strategy is essential. This involves temporarily installing a functional group that coordinates to the transition metal catalyst and positions it specifically over the C-5 C-H bond.

Strategy: Directing Group-Assisted C-H Functionalization
  • Choose an Appropriate Directing Group (DG): The most common and effective directing groups are those that can form a stable 5- or 6-membered metallacycle with the catalyst. For your scaffold, modifying the lactam nitrogen (N-2) is the most logical point of attachment. The 8-aminoquinoline moiety is a powerful bidentate directing group for Ru- and Pd-catalyzed C-H functionalizations.[14][15]

  • Execution Workflow:

    • Step 1: DG Installation: Modify your starting material. For example, if your lactam nitrogen is unsubstituted (N-H), you can perform an amidation to install the directing group.

    • Step 2: Catalytic C-H Functionalization: Perform the desired C-H functionalization (e.g., arylation, alkylation, carbonylation). The catalyst (e.g., a Ru(II) or Pd(II) salt) will be directed to the C-5 position.

    • Step 3: DG Removal: Cleave the directing group under conditions that do not affect your newly installed functional group.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for directing group-assisted C-5 functionalization.

This strategy transforms an un-directed, non-selective reaction into a predictable and high-yielding transformation by leveraging chelation assistance.[14][16][17]

Question 3: My reaction is sensitive to the N-substituent on the lactam. Why is this happening and can I use it to my advantage?

Answer: The substituent on the lactam nitrogen (N-2) exerts a profound influence on the molecule's reactivity through both electronic and steric effects.

  • Steric Effects: A large N-substituent (e.g., N-benzyl, N-aryl) can further crowd the C-7 and C-1 positions. This can be advantageous if you want to prevent reactivity at C-1, which is often electronically activated and a common site for side reactions in simpler THIQ systems.[18][19] By installing a bulky N-substituent, you can effectively "block" this position, potentially increasing selectivity for reactions on the carbocyclic aromatic ring.

  • Electronic Effects: An electron-withdrawing N-substituent (e.g., N-acetyl, N-Boc) can deactivate the entire ring system towards electrophilic aromatic substitution but may be necessary to stabilize intermediates in certain C-H activation pathways. Conversely, an electron-donating group could enhance reactivity.

  • Directing Effects: As discussed in FAQ #2, the N-substituent can be explicitly designed as a directing group to control regiochemistry.[15]

Practical Application:

If you are observing a mixture of products, including functionalization at C-1, consider replacing a small N-substituent (like N-methyl) with a bulkier, more sterically demanding group like N-phenyl or N-(2,6-diisopropylphenyl). This modification can serve as a "steric protecting group" for the C-1 position, redirecting reactivity to your desired location on the benzene ring.

Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1-oxo-THIQ Derivative with a Hindered Boronic Acid

This protocol is a generalized starting point based on best practices for coupling sterically hindered substrates.[3][5] Optimization for your specific substrates is highly recommended.

Materials:

  • 7-Bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivative (1.0 equiv)

  • Sterically hindered arylboronic acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4.4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-isoquinolone starting material (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.044 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Dual C–H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels–Alder reaction. (2015). RSC Publishing.
  • Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules. [Link]

  • A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. (2013). Organic Letters. [Link]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. (2025). Journal of Chemical Research. [Link]

  • Oxidation of the inert sp3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones. (2021). Organic & Biomolecular Chemistry. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). RSC Advances. [Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Wiley Online Library. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. (2014). The Journal of Organic Chemistry. [Link]

  • Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates. (2026). European Journal of Organic Chemistry. [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Semantic Scholar. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Regensburg. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). RSC Advances. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Organic Letters. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (2003). Angewandte Chemie International Edition. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. (2015). The Journal of Organic Chemistry. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). Angewandte Chemie International Edition. [Link]

  • C1‐Functionalization of 1,2,3,4‐Tetrahydroisoquinolines (THIQs). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2022). RSC Advances. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). ACS Omega. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile Analogs in Target Binding: A Guide for Drug Discovery Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1] Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise positioning of functional groups to interact with biological targets. The incorporation of a 1-oxo group and a 6-carbonitrile moiety introduces specific electronic and steric features that can be exploited to fine-tune binding affinity and selectivity. This guide provides a comparative analysis of the target binding efficacy of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile analogs and related derivatives, supported by experimental data and mechanistic insights to inform rational drug design.

The Strategic Advantage of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold

The decision to explore analogs of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile core is rooted in established principles of medicinal chemistry. The lactam function at the 1-position can act as a hydrogen bond acceptor, while the carbonitrile group at the 6-position can serve as a hydrogen bond acceptor or engage in other non-covalent interactions. The tetrahydroisoquinoline nucleus itself allows for diverse substitutions at multiple positions, enabling the exploration of a broad chemical space to optimize target engagement.

Comparative Target Binding Efficacy

Analogs of the tetrahydroisoquinoline scaffold have demonstrated potent and selective activity against a range of therapeutically relevant targets. Below, we compare the efficacy of representative analogs for several key protein families.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.[2] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, a close analog of the 1-oxo-tetrahydroisoquinoline core, has yielded potent PARP inhibitors.

Compound IDR1R2NR3PARP1 IC50 (nM)PARP2 IC50 (nM)
3e H1,2,3,4-Tetrahydroisoquinoline13032
Lead Compound 7-Fluoro[1,4'-Bipiperidine]-1'-carbonyl214.8

Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[3]

The data reveals that modifications to the carboxamide moiety and substitution on the isoquinoline ring significantly impact both potency and selectivity. The lead compound, with a 7-fluoro substituent and a bipiperidine-1'-carbonyl group, demonstrates a notable increase in potency for both PARP1 and PARP2 compared to the unsubstituted analog 3e.[3] This highlights the importance of exploring substitutions on the aromatic ring to enhance interactions within the target's binding site.

Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) Agonism

TRPM5 is a calcium-activated, monovalent-selective cation channel involved in taste signaling and gastrointestinal motility. A potent and selective agonist of human TRPM5 was identified from a series of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile analogs.[4]

CompoundDescriptionhTRPM5 EC50 (nM)
Lead Compound (39) (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile24

Data from the discovery of a selective TRPM5 agonist.[4][5]

The discovery of this lead compound underscores the potential of the 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile scaffold in modulating ion channel activity. The specific stereochemistry and the substitution pattern on the 1-phenyl ring are critical for its potent agonistic activity.[4]

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP) and is a target for the treatment of inflammatory diseases. Structure-based design has led to the development of potent 1,2,3,4-tetrahydroisoquinoline-based PDE4 inhibitors.[6]

CompoundKey FeaturesPDE4B IC50 (µM)Selectivity (PDE4B vs. PDE4D)
19 3-position substituent, p-methoxyphenyl group0.8821-fold more selective than rolipram

Data from a study on 1,2,3,4-tetrahydroisoquinoline derivatives as PDE4 inhibitors.[6]

This study revealed that introducing a rigid substituent at the C-3 position of the tetrahydroisoquinoline ring and a methoxy group at the para-position of the phenyl ring were crucial for enhancing inhibitory activity and selectivity against PDE4B.[6]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of binding data, rigorous and well-controlled experimental protocols are essential.

In Vitro Enzyme Inhibition Assay (Example: PARP1/2)

This protocol describes a typical fluorescence-based assay to determine the IC50 values of test compounds against PARP1 and PARP2.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate, which is then detected by a fluorescently labeled streptavidin.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: In a 96-well plate, combine the PARP enzyme (PARP1 or PARP2), activated DNA, and the histone substrate in the reaction buffer.

  • Incubation with Compound: Add the diluted test compounds to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Termination and Detection: Stop the reaction by adding a developing solution containing streptavidin-europium.

  • Signal Measurement: Read the time-resolved fluorescence to quantify the amount of biotinylated histone.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Compound Incubation Compound_Prep->Incubation Add to wells Reaction_Mix Reaction Mixture (Enzyme, DNA, Substrate) Reaction_Mix->Incubation Reaction_Start Add NAD+ Mix (Initiate Reaction) Incubation->Reaction_Start Termination Stop Reaction & Add Detection Reagent Reaction_Start->Termination Measurement Fluorescence Reading Termination->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights and Mechanistic Causality

The comparative efficacy data reveals several key SAR trends for the tetrahydroisoquinoline scaffold:

  • Substitution at the 1-Position: For orexin receptor antagonists, a substituted benzyl group at the 1-position is crucial for activity.[7] This suggests that this position is critical for establishing key interactions within the receptor's binding pocket.

  • Aromatic Ring Substitution: As seen with the PARP inhibitors and PDE4 inhibitors, substitutions on the aromatic ring of the tetrahydroisoquinoline core (e.g., with fluorine or methoxy groups) can significantly enhance potency and selectivity.[3][6] These substitutions likely modulate the electronic properties of the scaffold and can lead to additional favorable interactions with the target protein.

  • Stereochemistry: The potent activity of the TRPM5 agonist highlights the importance of stereochemistry.[4] The specific (1R, 3R) configuration is likely necessary to orient the key pharmacophoric elements correctly for optimal binding.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Binding Outcomes THIQ_Scaffold 1-Oxo-THIQ-6-Carbonitrile Core Scaffold Position_1_Sub 1-Position Substitution THIQ_Scaffold->Position_1_Sub Aromatic_Sub Aromatic Ring Substitution THIQ_Scaffold->Aromatic_Sub Stereochem Stereochemistry THIQ_Scaffold->Stereochem Potency Potency (IC50/EC50) Position_1_Sub->Potency Aromatic_Sub->Potency Selectivity Target Selectivity Aromatic_Sub->Selectivity Stereochem->Potency Stereochem->Selectivity ADME_Props ADME Properties Potency->ADME_Props Selectivity->ADME_Props

Caption: Key structural modifications influencing the target binding of THIQ analogs.

Conclusion and Future Directions

The 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile scaffold and its analogs represent a versatile platform for the development of potent and selective modulators of various biological targets. The data presented in this guide demonstrates that systematic exploration of substitutions at different positions of the core structure, guided by an understanding of the target's binding site architecture, can lead to the identification of promising lead compounds. Future efforts in this area should focus on integrated approaches that combine structure-based design, parallel synthesis of focused libraries, and robust biological evaluation to fully exploit the therapeutic potential of this privileged scaffold.

References

Sources

Comparative

Comparative Synthetic Routes and Atom Economy for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Executive Summary & Chemical Significance 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955-19-8) is a conformationally constrained, bicyclic alkaloid derivative that serves as a privileged scaffold in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (CAS: 1309955-19-8) is a conformationally constrained, bicyclic alkaloid derivative that serves as a privileged scaffold in modern drug discovery. The rigid lactam core provides predictable vectorization for structure-activity relationship (SAR) studies, while the 6-carbonitrile moiety acts as both a robust hydrogen-bond acceptor and an orthogonal handle for late-stage functionalization. This specific architecture is highly valued in the development of selective dopamine D3 receptor ligands[1] and PRMT5 inhibitors[2].

As pharmaceutical manufacturing shifts toward sustainable practices, evaluating the synthesis of this scaffold through the lens of Atom Economy (AE) and E-factor is critical. This guide objectively compares traditional linear cross-coupling against modern convergent annulation strategies.

Retrosynthetic Analysis & Route Comparison

To access the 6-cyano-THIQ (tetrahydroisoquinoline) core, three distinct retrosynthetic paradigms are commonly employed:

Route A: Late-Stage Palladium-Catalyzed Cyanation (Linear Approach)

This is the most reliable method for exploratory synthesis. It relies on the cross-coupling of commercially available 6-bromo-3,4-dihydroisoquinolin-1(2H)-one with zinc cyanide[2]. While highly robust, this linear approach suffers from lower atom economy due to the generation of stoichiometric zinc bromide waste.

Route B: Castagnoli-Cushman Annulation (Convergent Approach)

A powerful multicomponent reaction that reacts 4-cyanohomophthalic anhydride with an imine. This route rapidly assembles the lactam core in a single step[3]. It is highly atom-economical, as the primary byproduct is simply water or carbon dioxide (depending on the decarboxylation state).

Route C: Transition-Metal-Catalyzed C–H Activation (Green Approach)

Representing the frontier of green chemistry, this route utilizes Rh(III) or Ru(II) catalysis to drive a formal [4+2] annulation between 4-cyano-N-methoxybenzamide and ethylene gas[4]. The N-methoxy group acts as an internal oxidizing directing group, eliminating the need for external stoichiometric oxidants and maximizing atom incorporation.

Routes cluster_A Route A: Late-Stage Cyanation cluster_B Route B: Castagnoli-Cushman cluster_C Route C: C-H Activation Target 1-Oxo-1,2,3,4-tetrahydroisoquinoline -6-carbonitrile A1 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one A2 Pd(PPh3)4 / Zn(CN)2 Cross-Coupling A1->A2 A2->Target B1 4-Cyanohomophthalic Anhydride + Imine B2 Annulation & Decarboxylation B1->B2 B2->Target C1 4-Cyano-N-methoxybenzamide + Ethylene C2 Rh(III) Catalysis [4+2] Annulation C1->C2 C2->Target

Comparative synthetic strategies for 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Quantitative Metrics: Atom Economy & E-Factor

The table below summarizes the theoretical Atom Economy (AE = MW of Target / MW of all reactants × 100) and the estimated environmental impact (E-Factor) for each route.

Synthetic RouteKey Reactants (MW)Atom Economy (%)Estimated E-FactorScalability & Green Profile
Route A (Cyanation) 6-Bromo-THIQ (226.1), Zn(CN)₂ (117.4)*60.4% High (>15)Moderate. Generates stoichiometric heavy metal (Zn) and halide waste.
Route B (Castagnoli-Cushman) 4-Cyanohomophthalic Anhydride (187.2), Imine (29.1)79.6% Low (<5)Excellent. Convergent, solvent-minimizing, and highly atom economical.
Route C (C–H Activation) 4-Cyano-N-methoxybenzamide (176.2), Ethylene (28.1)84.3% Very Low (<2)Outstanding. Formal [4+2] annulation with minimal byproducts (MeOH).

*Calculated using 0.5 equivalents of Zn(CN)₂ as it provides two cyanide ions per molecule.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Palladium-Catalyzed Cyanation (Linear Route)

This protocol is optimized for late-stage functionalization and relies on the slow release of cyanide to protect the catalyst[2].

Objective: Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile via cross-coupling.

  • Preparation: In a flame-dried Schlenk flask, dissolve 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (0.48 mmol) in anhydrous N,N-dimethylformamide (10 mL).

    • Causality: DMF is selected for its high boiling point and its ability to stabilize the highly polar transition states during the transmetalation step.

  • Reagent Addition: Add zinc cyanide (0.96 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.086 mmol).

    • Causality: Zn(CN)2​ is strictly utilized instead of NaCN . Its polymeric lattice releases cyanide ions slowly into the solution, preventing the formation of catalytically dead [Pd(CN)4​]2− complexes.

  • Degassing: Purge the reaction mixture with nitrogen gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and the phosphine ligands.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 3 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 226/228) is fully consumed and replaced by the product mass (m/z 173 [M+H]⁺).

  • Workup & Isolation: Cool the mixture to room temperature and quench with water (30 mL).

    • Causality: Water crashes out the highly organic product while solubilizing the DMF and residual zinc salts, driving the purification process. Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Mechanism Pd0 1. Active Catalyst [Pd(0)L2] PdII_Ox 2. Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->PdII_Ox + 6-Bromo-THIQ PdII_TM 3. Transmetalation [Pd(II)(Ar)(CN)L2] PdII_Ox->PdII_TM + Zn(CN)2 - ZnBr2 Prod 4. Reductive Elimination Product + Pd(0) PdII_TM->Prod Release Target Prod->Pd0 Catalyst Regeneration

Catalytic cycle of the palladium-catalyzed cyanation of 6-bromo-THIQ.

Protocol B: Castagnoli-Cushman Annulation (Convergent Route)

This protocol maximizes atom economy by assembling the core in a single transformation[3].

Objective: Convergent synthesis of the 6-cyano-THIQ core.

  • Preparation: Dissolve 4-cyanohomophthalic anhydride (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Imine Addition: Add the corresponding imine (1.0 eq) dropwise at room temperature.

    • Causality: The nucleophilic nitrogen of the imine attacks the highly electrophilic anhydride carbonyl, initiating the cascade without the need for external catalysts.

  • Cyclization: Reflux the mixture (110 °C) for 12 hours.

    • Causality: Elevated temperatures drive the intramolecular ring closure and subsequent decarboxylation, maximizing atom economy by expelling only CO2​ and/or H2​O .

  • Isolation: The reaction is self-indicating. The rigid lactam product often crystallizes directly out of the non-polar toluene upon cooling. Filter the precipitate and wash with cold toluene to afford the highly pure lactam core.

References

  • CN117242073A - Prmt5抑制剂及其用途 (Google Patents) Source for Route A cyanation protocol and PRMT5 inhibitor context.
  • 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Benchchem) Source for Castagnoli-Cushman multicomponent reaction parameters.
  • Isoquinolinones Based on C–H Activation-Initiated Cascade Reactions (ACS Publications)
  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands (PMC) Source for the pharmacological utility of the 6-cyano-THIQ scaffold in D3 receptor ligands.

Sources

Validation

Cross-reactivity and selectivity profiling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

An In-Depth Technical Guide to the Cross-Reactivity and Selectivity Profiling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile In the landscape of modern drug discovery, the characterization of a compound's selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Reactivity and Selectivity Profiling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary target. A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target toxicities. This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of the novel compound, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2] This guide will use a hypothetical scenario where 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has been identified as a potent inhibitor of Tankyrase (TNKS), a member of the Poly(ADP-ribose) polymerase (PARP) family of enzymes involved in Wnt signaling and other cellular processes.[3][4]

The Imperative of Selectivity Profiling in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen toxicity.[5] This toxicity often arises from the compound's interaction with unintended biological targets, a phenomenon known as off-target activity or cross-reactivity.[6] Therefore, a thorough understanding of a compound's selectivity profile is paramount. For inhibitors targeting enzymes like kinases or PARPs, which belong to large families with highly conserved active sites, achieving selectivity can be particularly challenging.[7][8] Early and comprehensive selectivity profiling allows researchers to:

  • De-risk drug candidates: By identifying potential off-target liabilities early in the discovery process.

  • Elucidate mechanism of action: Differentiating between on-target and off-target driven efficacy and toxicity.

  • Guide lead optimization: By providing structure-activity relationships for both on-target potency and off-target interactions.

  • Identify opportunities for polypharmacology: Wherein controlled off-target activity could be therapeutically beneficial.

This guide will compare the hypothetical performance of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile with established and well-characterized inhibitors, providing a roadmap for its comprehensive evaluation.

Comparative Compounds

To provide context for the selectivity profile of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a panel of comparator compounds with known mechanisms and selectivity is essential. For our hypothetical Tankyrase inhibitor, suitable comparators would include:

  • XAV939: A well-characterized and potent Tankyrase inhibitor that also exhibits some activity against other PARP family members.[3]

  • IWR-1: Another known Tankyrase inhibitor with a different selectivity profile compared to XAV939.[3][9]

  • Olaparib: A clinically approved PARP1/2 inhibitor, important for assessing selectivity against the most closely related PARP family members.[10][11][12]

  • A broad-spectrum kinase inhibitor (e.g., Staurosporine): To serve as a positive control for broad cross-reactivity in kinase panels.

Experimental Methodologies for Selectivity Profiling

A multi-pronged approach is necessary to build a comprehensive selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based assays.

Part 1: Primary Target Engagement and Potency

The initial step is to confirm the potent inhibition of the primary target, in this case, Tankyrase 1 and 2 (TNKS1/2).

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Tankyrase Activity

  • Principle: This assay measures the PARsylation activity of Tankyrase. A biotinylated NAD+ substrate is used, and the incorporation of biotinylated ADP-ribose onto a target protein is detected using a europium-labeled anti-tag antibody and streptavidin-d2.

  • Procedure:

    • Dispense 2 µL of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile or comparator compound serially diluted in assay buffer into a 384-well plate.

    • Add 2 µL of recombinant human Tankyrase 1 or Tankyrase 2 enzyme.

    • Initiate the reaction by adding 2 µL of a substrate mix containing biotinylated NAD+ and the acceptor protein.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add 4 µL of detection reagents (europium-labeled anti-tag antibody and streptavidin-d2).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the ratio of emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cross-Reactivity Profiling Against the PARP Family

Given that Tankyrases are members of the PARP family, assessing selectivity against other PARP enzymes is critical.

Experimental Protocol: PARP Family Enzyme Activity Assays

A similar HTRF or fluorescence polarization (FP) based assay can be used to assess the inhibitory activity of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile against a panel of PARP enzymes (e.g., PARP1, PARP2, PARP3). The assay principle is analogous to the Tankyrase assay, with the specific enzyme and substrates being varied.

Part 3: Broad Kinase Selectivity Profiling

To identify potential off-target effects on the kinome, a broad kinase screen is a standard and essential step.

Experimental Protocol: Kinase Selectivity Panel

  • Principle: A radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used to measure the activity of a large panel of kinases in the presence of the test compound.[7]

  • Procedure:

    • The compound of interest is typically tested at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.[13][14]

    • For any kinases showing significant inhibition (e.g., >50% at 10 µM), a full dose-response curve is generated to determine the IC50 value.

  • Data Analysis: The results are often visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile across the human kinome.

Part 4: Cellular Target Engagement and Selectivity

Biochemical assays, while crucial, do not fully recapitulate the cellular environment.[15] Cellular assays are necessary to confirm on-target engagement and assess selectivity in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.

  • Procedure:

    • Treat cultured cells with 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein (Tankyrase) and known off-target proteins.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.

Hypothetical Comparative Data

The following tables present hypothetical data for the selectivity profiling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile against our panel of comparators.

Table 1: Inhibitory Potency (IC50) against PARP Family Enzymes

CompoundTNKS1 (nM)TNKS2 (nM)PARP1 (nM)PARP2 (nM)PARP3 (nM)
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile 25 30 >10,000 >10,000 5,000
XAV9391141,2002,500>10,000
IWR-113156>10,000>10,000>10,000
Olaparib5,0003,00051200

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

CompoundKinase AKinase BKinase CKinase D
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile <10% <10% 15% <10%
Staurosporine98%95%99%92%

Interpretation of Results

Based on the hypothetical data, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile demonstrates potent inhibition of both Tankyrase 1 and 2. Importantly, it exhibits high selectivity over other PARP family members, particularly PARP1 and PARP2, which are the targets of the clinical inhibitor Olaparib. This high selectivity could translate to a more favorable safety profile by avoiding the toxicities associated with broader PARP inhibition.[10] Furthermore, the compound shows a clean profile in the broad kinase panel, suggesting a low potential for off-target kinase-mediated effects.

Visualizing Key Concepts and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams are provided.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh Axin Axin Dsh->Axin inhibition bCatenin β-catenin Axin->bCatenin APC APC APC->bCatenin GSK3b GSK3β GSK3b->bCatenin phosphorylation CK1 CK1 CK1->bCatenin phosphorylation Proteasome Proteasome bCatenin->Proteasome degradation TCF TCF/LEF bCatenin->TCF activation Gene Target Gene Transcription TCF->Gene TNKS Tankyrase TNKS->Axin PARsylation & degradation

Caption: Wnt signaling pathway and the role of Tankyrase.

G cluster_workflow Selectivity Profiling Workflow start Compound Synthesis (1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile) primary_assay Primary Target Assay (TNKS1/2 HTRF) start->primary_assay parp_panel PARP Family Panel primary_assay->parp_panel Potent & On-Target kinase_panel Broad Kinase Panel (>300 kinases) parp_panel->kinase_panel cellular_assay Cellular Target Engagement (CETSA) kinase_panel->cellular_assay data_analysis Data Analysis & Selectivity Assessment cellular_assay->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: Hypothetical kinome selectivity map.

Conclusion

The comprehensive profiling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, as outlined in this guide, is a critical exercise in modern drug discovery. By systematically evaluating its activity against the primary target, related enzyme family members, and the broader kinome, a clear picture of its selectivity and potential liabilities can be established. The hypothetical data presented for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile suggests a promising profile as a potent and selective Tankyrase inhibitor. This systematic approach to selectivity profiling provides the robust data package required to make informed decisions and advance promising compounds like this towards clinical development.

References

  • Gunaydin, H., Gu, Y., & Huang, X. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. PLOS ONE, 7(3), e33740. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Thieme Chemistry. (2018). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. [Link]

  • PMC. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Huang, S. M. A., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., ... & Rumpf, S. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). A direct, live-cell assay for measuring target engagement of protein kinases and their inhibitors. Cell chemical biology, 25(2), 256-264. [Link]

  • ACS Publications. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]

  • Frontiers. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. [Link]

  • Waaler, J., Machon, O., Tumova, L., Dibus, M., Korinek, V., & Krauss, S. (2012). Wnt signaling re-established in tankyrase-inhibited colon cancer cells requires targeting of γ-catenin and not β-catenin. Molecular cancer research, 10(4), 545-555. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Taylor & Francis Online. (2022). Cross reactivity – Knowledge and References. [Link]

  • PubMed Central (PMC). (2015). PARP inhibitor re-sensitizes Adriamycin resistant leukemia cells through DNA damage and apoptosis. [Link]

  • MDPI. (2020). Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells. [Link]

  • Journal of Medicinal Chemistry. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]

  • AACR Journals. (2023). Abstract 491: Tankyrase-selective inhibitor STP1002 reverses resistance to MEK inhibitors in colorectal cancer with KRAS mutations. [Link]

  • ResearchGate. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates. [Link]

  • MDPI. (2023). Terpinen-4-ol Targets HIF-1α/TGF-β1/TNF-α Axis to Attenuate Ethanol-Induced Hepatotoxicity: Network Pharmacology and In Vitro Validation. [Link]

  • PMC. (2016). PARP inhibitor re-sensitizes Adriamycin resistant leukemia cells through DNA damage and apoptosis. [Link]

  • Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. [Link]

  • Semantic Scholar. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. [Link]

  • PubMed. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. [Link]

  • Society of Toxicology (SOT). (2022). The Toxicologist: Late-Breaking Supplement. [Link]

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Xenosite. (n.d.). Reactivity. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a compound that, while not extensively characterized in public safety literature, possesses functional groups that warrant a cautious and systematic approach to its waste management. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste disposal, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment
  • Tetrahydroisoquinoline Moiety: The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed and may cause burns, skin irritation, and potential brain damage.[1] These hazards should be assumed for its derivatives until proven otherwise.

  • Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic. They can release hydrogen cyanide upon hydrolysis, combustion, or metabolism. Acetonitrile, a common laboratory nitrile, is known to be harmful, and its waste must be managed carefully.[2]

  • Oxo- group (=O): The lactam (cyclic amide) functionality is generally less reactive than other carbonyls but should still be handled with care.

Given these components, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile should be treated as a hazardous substance. All waste containing this compound, whether in solid form, in solution, or as residue in containers, must be disposed of as hazardous chemical waste.[3][4]

Chemical Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] The following steps are crucial for the safe accumulation of waste containing 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Waste Container: Use a clean, leak-proof container made of a material compatible with organic solvents and the compound itself. High-density polyethylene (HDPE) or glass bottles are generally suitable.[3] If reusing a container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.[6][7]

  • Label the Waste Container: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[4] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile". Avoid abbreviations or chemical formulas.[3][4]

    • For mixtures, list all constituents and their approximate concentrations.[3]

    • The date of waste generation.[3]

    • The name of the principal investigator and the laboratory location (building and room number).[3]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, corrosive symbol if applicable).[3]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4] This prevents the release of volatile organic compounds (VOCs) and protects the laboratory atmosphere.

  • Store in a Designated Satellite Accumulation Area: The waste container should be stored in a designated and properly labeled satellite accumulation area within the laboratory where the waste is generated.[5] This area must be under the control of laboratory personnel and away from general traffic.[4]

  • Segregate from Incompatible Waste: Do not mix waste containing 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile with incompatible materials, such as strong acids, bases, or oxidizing agents, which could potentially react with the nitrile or amide functional groups.

Disposal Procedures for Different Waste Streams

The proper disposal method depends on the form of the waste.

Table 1: Disposal Procedures for Various Waste Streams

Waste StreamDisposal Protocol
Solid Waste - Collect in a clearly labeled, sealed, and compatible container. - Treat as hazardous chemical waste.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) - Place in a designated solid hazardous waste container. - Do not dispose of in regular trash.[3]
Solutions in Organic Solvents - Collect in a labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. - Do not dispose of down the drain.[4]
Aqueous Solutions - Collect as hazardous aqueous waste. - Do not dispose of down the drain, as the compound's aquatic toxicity is unknown.[4]
Empty Reagent Bottles - Triple-rinse the container with a suitable solvent.[6] - Collect the first rinsate as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. - After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.[7]
Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile waste.

G A Waste Generation (1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile) B Is the waste solid, liquid, or contaminated labware? A->B C Solid Waste or Contaminated Labware B->C Solid/Contaminated D Liquid Waste B->D Liquid E Collect in a labeled hazardous solid waste container C->E F Is the solvent aqueous or organic? D->F K Store in designated Satellite Accumulation Area E->K G Aqueous F->G H Organic F->H I Collect in a labeled hazardous aqueous waste container G->I J Collect in a labeled hazardous organic waste container H->J I->K J->K L Arrange for pickup by Environmental Health & Safety (EHS) K->L

Caption: Decision-making workflow for the disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile waste.

Arranging for Waste Pickup

Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5][6] This typically involves submitting a hazardous waste pickup request form, either online or as a hard copy.[3][6] Ensure all information on the form and the container label is accurate and complete to facilitate a smooth and compliant pickup process.

Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your institution's specific spill response procedures. For a small spill of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, and if you are trained to do so, use an appropriate spill kit to absorb the material. All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that the disposal of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is conducted in a manner that is compliant with regulations and protective of our ecosystem.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide | Environmental Health and Safety. [Link]

  • NITRILES - CDC Stacks. [Link]

  • Environmental, Health, and Safety Guidelines for Waste Management Facilities. [Link]

  • The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]

  • Disposal of Chemical Waste - Safety Office. [Link]

  • Chemical Waste Disposal - Stanford Environmental Health & Safety. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. As a novel derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. As a novel derivative of the tetrahydroisoquinoline (THIQ) scaffold, this compound's specific toxicological properties have not been fully elucidated.[1] Therefore, this guide is built upon a comprehensive risk assessment, integrating data from the parent THIQ structure, the reactive nature of the nitrile functional group, and established best practices for handling potent research chemicals.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a conservative approach to safety is mandatory. The hazard profile is inferred from its structural components: the tetrahydroisoquinoline core and the carbonitrile group.

  • Tetrahydroisoquinoline (THIQ) Core: The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as acutely toxic and corrosive.[1][2] It is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled.[1][2] Some THIQ derivatives are also investigated for neurotoxic effects.[3]

  • Carbonitrile (-C≡N) Group: Organic nitriles are a class of compounds that can be toxic.[4] Their toxicity often stems from the potential to release cyanide in the body through metabolic processes.[5][6] Incomplete combustion of nitrile compounds can also produce highly toxic hydrogen cyanide gas.[7]

Inferred Hazard Summary:

Hazard ClassDescriptionPrimary Exposure Routes
Acute Toxicity Based on the THIQ core, this compound should be treated as potentially toxic or fatal upon oral, dermal, or inhalation exposure.[1][2]Inhalation, Skin/Eye Contact, Ingestion
Skin Corrosion/Irritation Assumed to be corrosive to skin and eyes, capable of causing severe burns, based on the parent THIQ data.[1][2]Skin/Eye Contact
Eye Damage High potential for serious eye damage.[1][2]Eye Contact
Respiratory Irritation A related compound, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a known respiratory irritant.[8]Inhalation
Long-term Effects The toxicological properties have not been fully investigated.[1] Some THIQ derivatives have been studied for neurotoxicity.[3]Inhalation, Skin/Eye Contact, Ingestion
Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through robust engineering controls. All handling of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.

Workflow for Safe Handling in a Fume Hood

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Prep Gather all necessary equipment and PPE Decon Decontaminate fume hood surfaces Prep->Decon Weigh Weigh compound in a disposable weigh boat Decon->Weigh Solubilize Solubilize in a sealed container Weigh->Solubilize Transfer Transfer solution using appropriate chemical-resistant pipette tips Solubilize->Transfer Dispose Dispose of all waste in -labeled hazardous waste containers Transfer->Dispose Clean Clean all surfaces and equipment Dispose->Clean Doff Doff PPE correctly inside the fume hood Clean->Doff PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in fume hood) don1 Footwear & Clothing don2 Inner Nitrile Gloves don1->don2 don3 Lab Coat don2->don3 don4 Outer Gloves don3->don4 don5 Safety Glasses & Face Shield don4->don5 doff1 Outer Gloves (dispose as hazardous waste) doff2 Face Shield & Safety Glasses doff1->doff2 doff3 Lab Coat (turn inside out) doff2->doff3 doff4 Inner Gloves (dispose as hazardous waste) doff3->doff4

Caption: PPE Donning and Doffing Sequence

Operational and Disposal Plans

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep the container tightly sealed.

  • Store in a locked cabinet, segregated from incompatible materials such as strong oxidizing acids, bases, and reducing agents. [7] Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Prevent the spread of the spill.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

  • All contaminated materials, including empty containers, disposable labware, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1] This guide is intended to supplement, not replace, comprehensive safety training and institutional protocols. Always consult your organization's EHS department for specific guidance.

References

  • Shin, H. S., & Lee, B. M. (2018). Allyl nitrile: Toxicity and health effects. Journal of Toxicology and Environmental Health, Part B, 21(5), 267-282. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). Retrieved from [Link]

  • Vila, J. C., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 1509. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghenimi, N., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 669. Retrieved from [Link]

Sources

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